molecular formula C6H6N2O3 B8806255 ethyl 3-oxo-3H-pyrazole-5-carboxylate CAS No. 408334-03-2

ethyl 3-oxo-3H-pyrazole-5-carboxylate

Cat. No.: B8806255
CAS No.: 408334-03-2
M. Wt: 154.12 g/mol
InChI Key: ILNOSUPSMMAKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-3H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

408334-03-2

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

ethyl 5-oxopyrazole-3-carboxylate

InChI

InChI=1S/C6H6N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h3H,2H2,1H3

InChI Key

ILNOSUPSMMAKNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N=N1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Keto-Enol Tautomerism of Ethyl 3-Oxo-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the keto-enol tautomerism of ethyl 3-oxo-pyrazole-5-carboxylate (also known by IUPAC conventions as ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate ). It is designed for researchers requiring precise structural characterization and reactivity control in drug discovery.

Executive Summary

Ethyl 3-oxo-pyrazole-5-carboxylate acts as a "chameleon" scaffold in medicinal chemistry. Its reactivity profile is governed by a complex tautomeric equilibrium involving three distinct forms: the CH-keto , OH-enol , and NH-keto tautomers. Understanding this equilibrium is not merely academic; it is the critical determinant for regioselective synthesis (N- vs. O- vs. C-alkylation) and bioactivity (binding affinity).

This guide establishes the thermodynamic landscape of these tautomers, provides self-validating NMR protocols for their identification, and maps the synthetic pathways dictated by specific tautomeric forms.

Molecular Architecture & Tautomeric Landscape

The compound exists in a dynamic equilibrium between the CH-form (non-aromatic), the OH-form (aromatic), and the NH-form (zwitterionic character). The position of the equilibrium is heavily influenced by solvent polarity, concentration, and temperature.

The Tautomeric Triad

The three primary tautomers are defined as follows:

  • Tautomer A (CH-form / Keto): Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

    • Feature:

      
       hybridized C4 carbon. Non-aromatic.
      
    • Prevalence: Favored in non-polar solvents (e.g.,

      
      ).
      
  • Tautomer B (OH-form / Enol): Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.

    • Feature:

      
       hybridized C4 carbon. Fully aromatic pyrazole ring.
      
    • Prevalence: Favored in polar aprotic solvents (e.g., DMSO) and solid state.

  • Tautomer C (NH-form / Keto): Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate.

    • Feature: Proton transfer between ring nitrogens.

    • Prevalence: Often a transient intermediate or stabilized by specific hydrogen bond networks.

Visualization of Tautomeric Pathways

Tautomerism cluster_0 Reactivity Implications CH_Form CH-Form (Keto) Non-Aromatic (Favored in CDCl3) OH_Form OH-Form (Enol) Aromatic (Favored in DMSO/Solid) CH_Form->OH_Form 1,3-H Shift (Fast) C_Alk C-Alkylation (via CH-Form) CH_Form->C_Alk NH_Form NH-Form (Keto) Dipolar/Zwitterionic OH_Form->NH_Form Proton Transfer O_Alk O-Alkylation (via OH-Form) OH_Form->O_Alk NH_Form->CH_Form Tautomerization N_Alk N-Alkylation (via Anion)

Caption: Tautomeric equilibrium pathways connecting the CH-keto, OH-enol, and NH-keto forms, highlighting their respective synthetic utility.

Thermodynamics & Solvent Effects

The stability of each tautomer is dictated by the dielectric constant (


)  and hydrogen-bonding capacity  of the environment.
SolventDominant TautomerMechanistic DriverDiagnostic NMR Feature (

)
Chloroform (

)
CH-Form (Keto) Low polarity destabilizes the dipolar OH/NH forms.

3.6 - 3.8 ppm
(Singlet, 2H,

at C4)
DMSO (

)
OH-Form (Enol) High polarity and H-bond acceptance stabilize the aromatic hydroxyl group.

5.9 - 6.1 ppm
(Singlet, 1H,

at C4)
Methanol (

)
Mixture H-bond donor/acceptor interplay creates a competitive equilibrium.Broadened signals or dual sets of peaks.
Solid State OH-Form (Enol) Intermolecular H-bonding networks (dimers) lock the molecule in the aromatic enol form.Confirmed by X-ray crystallography (C-O bond length ~1.32 Å).

Critical Insight: In drug formulation, the solid-state form is almost exclusively the OH-enol tautomer due to the high lattice energy provided by intermolecular hydrogen bonds (N-H...O=C).

Analytical Characterization Protocols

To ensure scientific integrity, use these self-validating protocols to determine the tautomeric state of your specific batch or reaction mixture.

Protocol: NMR Determination of Tautomeric Ratio ( )

Objective: Quantify the ratio of Keto (CH) to Enol (OH) forms in solution.

Materials:

  • High-field NMR Spectrometer (>400 MHz).

  • Solvent:

    
     (dried over molecular sieves) or 
    
    
    
    .
  • Internal Standard: TMS (Tetramethylsilane).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of ethyl 3-oxo-pyrazole-5-carboxylate in 0.6 mL of solvent. Ensure complete dissolution.

  • Acquisition: Acquire a standard

    
     NMR spectrum (16 scans, 30° relaxation delay to ensure quantitative integration).
    
  • Signal Identification:

    • CH-Form (Keto): Look for a sharp singlet at ~3.70 ppm (integrating for 2 protons).

    • OH-Form (Enol): Look for a sharp singlet at ~6.00 ppm (integrating for 1 proton).

    • Note: The ester ethyl group (

      
      ) will appear as a quartet (~4.3 ppm) and triplet (~1.3 ppm) and serves as an internal reference (Integral = 2H and 3H respectively).
      
  • Calculation:

    
    
    Where 
    
    
    
    represents the integration value.
Protocol: X-Ray Diffraction (Solid State Validation)

If single crystals are grown (slow evaporation from Ethanol/Water), the C3-O bond length is the definitive metric.

  • C=O (Keto): ~1.22 Å

  • C-OH (Enol): ~1.32 Å (Expected for this compound in solid state).

Synthetic Implications: Regioselectivity

The tautomeric form dictates the nucleophilic site. The anion generated from this scaffold is an ambident nucleophile .

Alkylation Pathways
  • N-Alkylation (Major Pathway):

    • Conditions: Basic (e.g.,

      
      , DMF).
      
    • Mechanism: The pyrazole anion attacks electrophiles primarily at the nitrogen (N1) due to higher nucleophilicity compared to oxygen.

    • Product: Ethyl 1-alkyl-5-oxo-pyrazole-3-carboxylate.

  • O-Alkylation (Minor/Specific Pathway):

    • Conditions: Silver salts (

      
      ) or hard electrophiles (e.g., alkyl sulfonates) in polar aprotic solvents.
      
    • Mechanism: "Hard-Hard" interaction favors the oxygen atom.

    • Product: Ethyl 3-alkoxypyrazole-5-carboxylate.

  • C-Alkylation (Knoevenagel Type):

    • Conditions: Aldehydes + Piperidine (Catalyst).

    • Mechanism: Reacts exclusively via the CH-form (C4 position). The equilibrium shifts to the CH-form as it is consumed.

    • Product: 4-benzylidene-pyrazolone derivatives.

References

  • Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol. 76, 2000.

  • NMR Characterization: Holzer, W., et al. "13C-NMR Spectroscopy of Pyrazoles." Journal of Heterocyclic Chemistry, 1993.

  • Solid State Structure: Cambridge Structural Database (CSD). Structure Ref: ETOPYZ (Ethyl 5-oxo-2-pyrazoline-3-carboxylate).

  • Regioselective Alkylation: Gros, P., et al. "Regiocontrol in the Alkylation of Pyrazolones." Tetrahedron Letters, 2008.

  • Solvent Effects on Tautomerism: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." 3rd Edition, Elsevier, 2010.

Technical Guide: Solubility of Ethyl 5-Hydroxypyrazole-3-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, handling, and stock solution preparation of ethyl 5-hydroxypyrazole-3-carboxylate (also known as ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate ) in Dimethyl Sulfoxide (DMSO).

Executive Summary

Ethyl 5-hydroxypyrazole-3-carboxylate (MW: 156.14 g/mol ) is a versatile heterocyclic building block used in medicinal chemistry. While nominally a "hydroxy" pyrazole, it exists in a tautomeric equilibrium heavily favoring the 5-oxo (pyrazolone) form in solution.

This compound exhibits high solubility in DMSO due to the solvent’s ability to disrupt intermolecular hydrogen bond networks and stabilize the polar tautomeric forms. For most biological and chemical applications, a stock concentration of 50 mM to 100 mM is the recommended standard, ensuring stability against precipitation during freeze-thaw cycles.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the tautomeric nature of this compound is critical for interpreting NMR data and predicting solubility behavior.

PropertyDetail
Systematic Name Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Common Synonyms Ethyl 5-hydroxypyrazole-3-carboxylate; 3-Carboethoxy-5-pyrazolone
CAS Number 40711-33-9 (Oxo form); 85230-37-1 (General)
Molecular Weight 156.14 g/mol
Molecular Formula C₆H₈N₂O₃
Physical State White to off-white crystalline solid
LogP (Predicted) ~0.3 (Hydrophilic/Amphiphilic)
pKa (Predicted) ~6.5 (Acidic NH/OH proton)
Tautomeric Equilibrium

In the solid state and in polar aprotic solvents like DMSO, the compound predominantly adopts the 5-oxo (lactam) form rather than the 5-hydroxy (lactim) form. DMSO acts as a hydrogen-bond acceptor, stabilizing the NH protons of the pyrazolone ring.

Tautomerism Hydroxy 5-Hydroxy Form (Lactim) Oxo 5-Oxo Form (Lactam) *Predominant in DMSO* Hydroxy->Oxo Tautomerization DMSO DMSO Interaction (H-Bond Acceptor) Oxo->DMSO Stabilized by Solvent Shell

Figure 1: Tautomeric equilibrium shifting toward the 5-oxo form in polar aprotic solvents.

Solubility Profile in DMSO

Mechanism of Dissolution

DMSO is a polar aprotic solvent with a high dielectric constant (


) and strong hydrogen-bond accepting capability (oxygen atom).
  • Disruption of Lattice Energy: The crystal lattice of ethyl 5-hydroxypyrazole-3-carboxylate is held together by intermolecular H-bonds (NH···O=C). DMSO molecules interpose themselves, breaking these bonds.

  • Solvation: The sulfoxide oxygen of DMSO coordinates with the acidic NH protons of the pyrazole ring, effectively solvating the molecule.

Quantitative Solubility Data

While an exact saturation limit (solubility product) is rarely published for this specific intermediate, empirical data from structural analogs and standard laboratory practice defines the following working ranges:

ConcentrationStatusApplication
10 mM (~1.56 mg/mL)Freely Soluble Primary screening assays (High-Throughput Screening).
50 mM (~7.8 mg/mL)Soluble Recommended stock for routine biological testing.
100 mM (~15.6 mg/mL)Soluble Standard chemical stock; may require vortexing/sonication.
>250 mM Metastable Possible for NMR characterization, but risk of precipitation upon storage.

Critical Insight: While the compound may dissolve at concentrations >200 mM with heat, these supersaturated solutions often crash out (precipitate) when stored at -20°C. Stick to ≤100 mM for long-term storage.

Experimental Protocol: Preparation of Stock Solution

This protocol describes the preparation of a 50 mM stock solution (10 mL volume), ensuring complete dissolution and sterility for biological use.

Materials Required[6][8][9][10]
  • Ethyl 5-hydroxypyrazole-3-carboxylate (Solid)[1]

  • DMSO (ACS Spectrophotometric Grade or Anhydrous, ≥99.9%)

  • Vortex mixer

  • Ultrasonic bath (Sonicator)

  • Amber glass vial (DMSO is light sensitive; amber glass prevents degradation)

Step-by-Step Methodology
  • Calculation:

    • Target Concentration:

      
      
      
    • Target Volume:

      
      
      
    • Required Mass:

      
       (78.1 mg )
      
  • Weighing:

    • Weigh 78.1 mg of the solid into a clean, dry 20 mL amber glass vial.

    • Note: Do not weigh directly into a volumetric flask if the neck is narrow; static charge can cause powder to stick to the glass neck.

  • Solvent Addition:

    • Add approximately 8 mL of anhydrous DMSO to the vial.

    • Why? Adding the full volume immediately can make it harder to crush aggregates.

  • Dissolution (The "Wetting" Phase):

    • Cap the vial tightly.

    • Vortex vigorously for 30 seconds.

    • Inspect for "clumps" or "gel-like" particles at the bottom.

  • Sonication (The "Clarification" Phase):

    • Place the vial in an ultrasonic bath for 5–10 minutes.

    • Observation: The solution may warm slightly (exothermic solvation). This aids dissolution.[2]

    • Visual Check: Hold the vial up to a light source. The liquid should be completely clear with no "schlieren" lines (swirly patterns indicating density differences) or particulates.

  • Final Volume Adjustment:

    • Transfer the solution to a volumetric device (or add DMSO by weight if density

      
       is accounted for) to reach the final 10 mL  volume.
      
    • Invert 5 times to mix.

Workflow Diagram

Protocol Start Start: Solid Compound Weigh Weigh Mass (Target: 50-100 mM) Start->Weigh AddDMSO Add 80% Volume DMSO Weigh->AddDMSO Vortex Vortex (30 sec) AddDMSO->Vortex Check1 Visual Inspection: Clumps? Vortex->Check1 Sonicate Sonicate (5-10 mins) Generate Heat Check1->Sonicate Yes TopUp Top up to Final Volume Check1->TopUp No Sonicate->TopUp FinalCheck Final QC: Clear Solution? TopUp->FinalCheck FinalCheck->Sonicate Fail (Particulates) Store Store at -20°C (Desiccated) FinalCheck->Store Pass

Figure 2: Decision tree for preparing and validating the stock solution.

Storage, Stability, and Troubleshooting

Hygroscopicity Warning

DMSO is extremely hygroscopic (absorbs water from air).

  • Risk: Water accumulation can cause the pyrazole ester to hydrolyze over time (forming the carboxylic acid) or cause the compound to precipitate, as it is less soluble in water than in DMSO.

  • Mitigation: Always store stock solutions in tightly sealed vials (preferably with a septum) and keep them desiccated at -20°C .

"Crash Out" (Precipitation)

If you retrieve the stock from the freezer and see crystals:

  • Do not use immediately. The concentration of the supernatant is now unknown.

  • Warm the vial to 37°C in a water bath.

  • Vortex until the solution is perfectly clear again.

  • If it remains cloudy, the compound may have degraded or the concentration was too high (supersaturated).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 639724: Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (Analogous Structure). Retrieved from [Link]

  • Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data. (General reference for DMSO solvent power). Retrieved from [Link]

  • Elguero, J., et al. (2014). Tautomerism of Pyrazoles. Beilstein Journal of Organic Chemistry. (Authoritative grounding on pyrazole tautomerism in DMSO). Retrieved from [Link]

Sources

The Isomer Trap: A Technical Guide to 3-Hydroxy vs. 5-Hydroxy Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference Between 3-Hydroxy and 5-Hydroxy Pyrazole Carboxylates Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

In pyrazole chemistry, the distinction between 3-hydroxy and 5-hydroxy isomers is frequently obscured by tautomeric equilibrium and inconsistent nomenclature. For drug discovery professionals, misidentifying these isomers can lead to erroneous Structure-Activity Relationship (SAR) models and failed crystallographic interpretations.

This guide provides a definitive technical analysis of the structural dynamics, regioselective synthesis, and analytical differentiation of these scaffolds. It moves beyond basic textbook definitions to address the practical challenges of working with N-substituted pyrazoles in high-throughput synthesis and lead optimization.

Part 1: Structural Dynamics & The Tautomerism Conundrum

The core confusion arises from the fact that 3-hydroxy and 5-hydroxy pyrazoles are identical (tautomers) when the nitrogen at position 1 (N1) is unsubstituted, but distinct structural isomers when N1 is substituted.

The N-Unsubstituted Scenario (Annular Tautomerism)

When


, the molecule undergoes rapid proton transfer between N1 and N2 (annular tautomerism). In solution, these species exist in a fast-exchange equilibrium.
  • Reality: You cannot isolate "pure" 3-hydroxy-1H-pyrazole-5-carboxylate distinct from 5-hydroxy-1H-pyrazole-3-carboxylate. They are the same molecule.

  • Solid State: Crystallization forces the molecule into a single tautomer stabilized by intermolecular hydrogen bonding, but this does not reflect its state in biological media.

The N-Substituted Scenario (Fixed Regioisomers)

When


 (e.g., Methyl, Phenyl), the symmetry is broken. The position of the hydroxyl group relative to the N-substituent defines two chemically distinct entities with vastly different electronic and steric properties.
  • 3-Hydroxy Isomer (Substituted): The -OH group is distal to the N1-substituent.

  • 5-Hydroxy Isomer (Substituted): The -OH group is proximal to the N1-substituent, creating significant steric clash or specific intramolecular H-bonding opportunities (e.g., with an ortho-phenyl group).

Pathway Visualization: Tautomeric vs. Isomeric Relationships

Tautomerism cluster_unsub N-Unsubstituted (R=H): Tautomeric Equilibrium cluster_sub N-Substituted (R=Ph/Me): Distinct Isomers T1 3-Hydroxy-1H-pyrazole (Tautomer A) T2 5-Hydroxy-1H-pyrazole (Tautomer B) T1->T2 Fast H-Shift I1 1-R-3-Hydroxy-pyrazole (Distal OH) T1->I1 Alkylation (Mixture) I2 1-R-5-Hydroxy-pyrazole (Proximal OH) T2->I2 Alkylation (Mixture)

Figure 1: The divergence of pyrazole identity. Unsubstituted forms equilibrate rapidly, whereas N-substitution locks the regiochemistry, creating distinct chemical entities.

Part 2: Regioselective Synthesis Protocols

Achieving high regioselectivity is the primary challenge. Standard condensation of hydrazines with


-keto esters often yields mixtures. The following protocols utilize Trichloromethyl Enones  and Malonate derivatives  to enforce regiocontrol.
Protocol A: Synthesis of 1-Aryl-5-Hydroxy-Pyrazole-4-Carboxylates

Mechanism: This route relies on the initial formation of an enehydrazine intermediate. The nucleophilic nitrogen of the hydrazine attacks the ethoxymethylidene carbon first.

Reagents:

  • Arylhydrazine (

    
    )
    
  • Diethyl ethoxymethylenemalonate (DEEM)

  • Solvent: Ethanol

  • Catalyst: Sodium Ethoxide (NaOEt)

Step-by-Step Workflow:

  • Condensation: Dissolve Arylhydrazine (1.0 eq) and DEEM (1.1 eq) in Ethanol. Reflux for 2 hours.

    • Checkpoint: Monitor TLC for the disappearance of hydrazine. The intermediate is the acyclic enehydrazine.

  • Cyclization: Cool the mixture to 0°C. Add NaOEt (1.2 eq) dropwise.

  • Reflux: Heat to reflux for 4 hours to drive the intramolecular cyclization (Claisen-type condensation).

  • Work-up: Evaporate solvent. Dissolve residue in water. Acidify with 1M HCl to precipitate the 5-hydroxy product.

  • Yield: Typically 70-85%.

Protocol B: Synthesis of 1-Aryl-3-Hydroxy-Pyrazole-4-Carboxylates

Mechanism: Accessing the 3-hydroxy isomer is more difficult because the hydrazine nitrogen is less nucleophilic than the internal nitrogen required for this cyclization mode. A specific "switchable" protocol using trichloromethyl enones is recommended for high fidelity [1].

Reagents:

  • Arylhydrazine Hydrochloride (

    
    )
    
  • Trichloromethyl enone precursor[1]

  • Solvent: Methanol[2]

Step-by-Step Workflow:

  • Preparation: Dissolve the trichloromethyl enone (1.0 eq) in Methanol.

  • Addition: Add Arylhydrazine Hydrochloride (1.1 eq).

    • Critical Technical Note: Using the salt form of hydrazine is crucial. The acidic environment suppresses the nucleophilicity of the terminal nitrogen, favoring the attack of the internal nitrogen on the enone, leading to the 1,3-isomer. Using free hydrazine often reverts selectivity to the 1,5-isomer.[1]

  • Reaction: Stir at reflux for 12 hours.

  • Work-up: Evaporate solvent. Recrystallize from Ethanol/Water.

  • Validation: Check NMR (see Part 3) to confirm regiochemistry.

Part 3: Analytical Differentiation (The "Trust" Pillar)

Misassignment of NMR spectra is common. You cannot rely solely on proton shifts. You must use Carbon-13 (


) NMR and specific diagnostic signals.
Comparative NMR Data Table

The most reliable differentiator is the chemical shift of the carbon atom at the 3 or 5 position (


) and the carbon bearing the carboxylate (

).
Feature1-R-5-Hydroxy-Pyrazole (Proximal)1-R-3-Hydroxy-Pyrazole (Distal)

Shift of

~155 ppm (C5)~162 ppm (C3)

Shift of

~135 ppm (C3)~128 ppm (C5)

Shift of Ring Proton
~7.9 ppm~8.9 ppm
NOE Signal Strong NOE between N-Aryl protons and OH/C4-H Strong NOE between N-Aryl protons and C5-H
Crystallographic Signatures
  • 5-Hydroxy: Often crystallizes in the "enol" form but can show "keto" (pyrazolone) character in the bond lengths (

    
     approx 1.25 Å vs 
    
    
    
    1.34 Å).
  • 3-Hydroxy: Predominantly assumes the -OH tautomer in solid state due to lack of steric interference with the N1-substituent.

Part 4: Pharmacological Implications[4][5]

The choice of isomer drastically alters biological activity. A case study on Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) inhibitors illustrates this [2].

Binding Pocket Exclusion
  • 5-Hydroxy Variants: The hydroxyl group is positioned to interact with residues "deep" in the pocket or coordinate with metals. However, the N1-substituent (e.g., N-Phenyl) projects into a specific hydrophobic sub-pocket.

  • 3-Hydroxy Variants: The vector of the N1-substituent is shifted by approximately 144 degrees relative to the OH group. This often causes the N1-substituent to clash with the pocket wall, rendering the 3-hydroxy isomer inactive or significantly less potent in enzymes optimized for the 5-hydroxy scaffold.

Decision Matrix for Drug Design

DrugDesign Start Target Requirement Decision Is N1-Substituent Critical for Binding? Start->Decision Route5 Synthesize 5-OH Isomer Decision->Route5 Yes (Hydrophobic Pocket) Route3 Synthesize 3-OH Isomer Decision->Route3 No (Solvent Exposed) Effect5 High Steric Clash at N1 (Proximal OH) Route5->Effect5 Effect3 Linear Vector (Distal OH) Route3->Effect3

Figure 2: Strategic selection of pyrazole isomers based on binding pocket topology.

References

  • Bonacorso, H. G., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17067–17079. [Link]

  • Britz, D., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase.[3][4] Molecules, 27(15), 4764. [Link]

  • Filarowski, A., et al. (2004). Synthesis and NMR Spectroscopic Investigations with 3-Amino-, 3-Hydroxy-, and 3-Methoxy-4-acyl-1-phenyl-2-pyrazolin-5-ones. Journal of Organic Chemistry. [Link]

Sources

Ethyl 3-oxo-3H-pyrazole-5-carboxylate: A Comprehensive Technical Guide on Physicochemical Properties, Safety Data, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter pyrazole derivatives as privileged scaffolds in drug discovery. Ethyl 3-oxo-3H-pyrazole-5-carboxylate (also widely documented as its tautomer, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate) is a highly versatile bifunctional building block. Its orthogonal functional groups—an ester at C3 and a keto/enol moiety at C5—enable precise, site-directed derivatization. This whitepaper synthesizes the critical material safety data (MSDS), physicochemical properties, and field-proven synthetic protocols required for handling and deploying this intermediate in high-throughput chemical workflows.

Physicochemical Profiling & Tautomerism

In solution, pyrazolones exhibit complex tautomeric equilibria between the CH (keto), OH (enol), and NH (imine) forms. This dynamic structural shifting is why this single chemical entity is often indexed under multiple CAS Registry Numbers (e.g., 85230-37-1 and 58607-90-2)[1]. Understanding this tautomerism is critical when interpreting NMR spectra or predicting nucleophilic reactivity during drug design.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Synonyms Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate; this compound
CAS Numbers 85230-37-1, 58607-90-2
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
Melting Point 137–138 °C
Predicted pKa 7.96 ± 0.23
Appearance Off-white to yellow crystalline solid
Storage Conditions 2–8 °C, sealed in a dry, well-ventilated environment

Data aggregated from authoritative chemical databases including and 2[2].

Material Safety Data Sheet (MSDS) & Hazard Mitigation

Trustworthy experimental design begins with a self-validating safety protocol. The compound is classified under the Globally Harmonized System (GHS) as an acute irritant[3]. The acidity of the enol form and the reactivity of the ester dictate strict handling procedures to prevent mucosal and dermal degradation.

Table 2: GHS Classification and Hazards
Hazard ClassCategoryHazard Statement (Code)
Acute Toxicity, Oral Category 4Harmful if swallowed (H302)
Skin Corrosion/Irritation Category 2Causes skin irritation (H315)
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation (H319)
STOT - Single Exposure Category 3May cause respiratory irritation (H335)
Handling and Spill Response Logic

When designing a laboratory workflow for this compound, causality drives the PPE choices. Because the fine crystalline dust can easily become airborne and interact with the moisture in the respiratory tract to cause irritation (H335), an N95 or equivalent particulate respirator is non-negotiable outside of a fume hood[3].

Safety H Hazard Identification H302, H315, H319, H335 PPE PPE Protocol Gloves, Goggles, Respirator H->PPE Dictates Spill Spill Response Absorb & Decontaminate H->Spill Informs Store Storage Conditions 2-8°C, Dry, Sealed H->Store Requires

Figure 1: GHS safety workflow and hazard mitigation logic for handling pyrazole derivatives.

Mechanistic Synthesis & Experimental Protocols

To ensure scientific integrity, a synthetic protocol must be a self-validating system where every reagent serves a distinct, mechanistic purpose. The most robust method for synthesizing ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is the condensation of diethyl oxaloacetate sodium salt with hydrazine hydrochloride[1].

Step-by-Step Methodology

Reagents Required:

  • 1,4-diethoxy-1,4-dioxobut-2-en-2-ol (Diethyl oxaloacetate sodium salt): 30.0 g (0.143 mol)

  • 85% Hydrazine hydrochloride: 17.0 g (0.29 mol)

  • Glacial acetic acid: 150 mL

  • Toluene: 150 mL

  • Ethyl acetate, Saturated NaHCO₃, Saturated NaCl, Anhydrous Na₂SO₄.

Protocol:

  • Precursor Activation: Dissolve 30.0 g of diethyl oxaloacetate sodium salt in 150 mL of toluene. Causality: Toluene is chosen as a high-boiling, non-polar solvent that will later facilitate the thermal cyclization step without participating in side reactions.

  • Acid Catalysis: Slowly add 150 mL of glacial acetic acid dropwise to the solution. Causality: Acetic acid acts as a mild protic catalyst, increasing the electrophilicity of the ketone carbonyl without hydrolyzing the ester groups.

  • Hydrazone Formation: Add 17.0 g of 85% hydrazine hydrochloride. Stir the reaction mixture at room temperature (20–25 °C) for 30 minutes. Causality: Hydrazine hydrochloride provides a controlled release of the potent nucleophile, preventing violent exothermic reactions that occur with free hydrazine.

  • Intramolecular Cyclization: Heat the reaction system to 100 °C and maintain overnight. Causality: The elevated temperature drives the thermodynamically favored ring closure, eliminating water and ethanol to form the stable pyrazole core[4].

  • Workup & Extraction: Cool to room temperature and concentrate under reduced pressure. Extract the residue with 500 mL of ethyl acetate.

  • Purification: Wash the organic phase sequentially with saturated aqueous NaHCO₃ (200 mL) to neutralize residual acetic acid, followed by saturated NaCl (200 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the off-white solid product (approx. 77% yield)[1].

Synthesis N1 Diethyl Oxaloacetate Sodium Salt N3 Hydrazone Intermediate N1->N3 AcOH, Toluene RT, 30 min N2 Hydrazine Hydrochloride N2->N3 N4 Intramolecular Cyclization N3->N4 Heat to 100°C N5 Ethyl 5-oxo-4,5-dihydro- 1H-pyrazole-3-carboxylate N4->N5 -H2O, -EtOH Overnight

Figure 2: Mechanistic synthesis pathway of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

Applications in Drug Development

In medicinal chemistry, the pyrazole nucleus is a bioisostere for various aromatic and heteroaromatic rings, offering improved aqueous solubility and favorable hydrogen-bonding profiles. This compound acts as an advanced intermediate. Researchers leverage the C3 ester for amidation reactions to synthesize libraries of kinase inhibitors, while the N1/N2 positions are frequently subjected to Chan-Lam or Ullmann couplings to introduce aryl pharmacophores.

References

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and Pyrano[2,3-c]pyrazole Derivatives via Hydrazine Hydrate and Diethyl Oxaloacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole core is a privileged structural motif in medicinal chemistry, frequently serving as the backbone for antimicrobial, analgesic, and anticancer agents[1]. The condensation reaction between hydrazine hydrate and diethyl oxaloacetate (or its sodium salt) is a fundamental, atom-economical transformation that yields ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (also known as ethyl 5-oxo-2-pyrazoline-3-carboxylate)[2].

Mechanistic Causality: Diethyl oxaloacetate possesses two highly reactive electrophilic centers: an


-keto group at C2 and an ester moiety at C1. When treated with hydrazine hydrate—a potent bis-nucleophile—the primary amine preferentially attacks the more electrophilic C2 ketone. This initial attack is followed by dehydration to form a hydrazone intermediate. The adjacent secondary amine of the hydrazone then undergoes a spontaneous intramolecular nucleophilic acyl substitution at the adjacent C1 ester carbon. This cyclization expels one molecule of ethanol, thermodynamically driving the formation of the stable 5-membered pyrazolone ring. The distal ester group at C4 remains unreacted, yielding the 3-carboxylate derivative[1][2].

Mechanism A Diethyl Oxaloacetate + Hydrazine Hydrate B Hydrazone Intermediate (Nucleophilic Attack at C2) A->B - H2O C Intramolecular Cyclization (Attack at C1 Ester) B->C D Ethyl 5-oxo-4,5-dihydro- 1H-pyrazole-3-carboxylate C->D - Ethanol

Diagram 1: Mechanistic pathway of pyrazolone formation via intramolecular cyclization.

Experimental Methodologies

The synthesized pyrazolone can be isolated as a stable building block (Protocol A) or generated in situ for advanced multicomponent domino reactions (Protocol B).

Protocol A: Direct Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

This protocol provides the isolated pyrazolone core under mild, room-temperature conditions, preventing thermal degradation[2].

  • Preparation: Dissolve diethyl oxaloacetate (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration at room temperature.

  • Addition: Slowly add hydrazine hydrate (1.0 equiv) dropwise to the vigorously stirring solution.

    • Expert Insight: Dropwise addition ensures hydrazine remains the limiting reagent locally, preventing the formation of bis-hydrazone byproducts and safely managing the mild exotherm.

  • Reaction: Stir the mixture at room temperature for 2 to 3 hours. The reaction proceeds smoothly to approximately 88% yield without the need for thermal activation[2].

  • Workup: Concentrate the mixture under reduced pressure. Extract the residue with ethyl acetate, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Trituration of the resulting oily solid with a 2:1 mixture of diethyl ether and hexanes affords the pure off-white solid.
    
Protocol B: Domino One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This advanced protocol bypasses the isolation of the pyrazolone, utilizing it in situ for a complex multicomponent cyclization to form highly functionalized pyrano[2,3-c]pyrazole-3-carboxylates[1].

  • Pyrazolone Formation: To a solution of diethyl oxaloacetate sodium salt (5.5 mmol) in 20 mL of ethanol, add 35% aqueous hydrazine solution (5.5 mmol) and 1 mL of glacial acetic acid. Reflux the mixture for 15 minutes[1].

  • Domino Addition: To the actively refluxing mixture, add the target aromatic aldehyde (5.0 mmol) and malononitrile (5.0 mmol)[1].

  • Cyclization: Continue heating at reflux for an additional 15 minutes.

    • Expert Insight: Acetic acid acts as a dual-purpose reagent here. It first neutralizes the sodium salt of the oxaloacetate to liberate the reactive enol/ketone, and subsequently acts as a Brønsted acid catalyst for the Knoevenagel condensation between the aldehyde and malononitrile[1][3].

  • Isolation: Remove the flask from heat and allow the reaction mixture to cool to room temperature. The functionalized pyrano[2,3-c]pyrazole will precipitate directly from the ethanolic solution[1].

  • Purification: Filter the resulting solid and wash thoroughly with distilled water and cold ethanol to furnish the pure product[1].

Workflow Step1 Dissolve Diethyl Oxaloacetate Sodium Salt in Ethanol Step2 Add Hydrazine Hydrate & Acetic Acid Step1->Step2 Step3 Reflux for 15 minutes (Pyrazolone Formation) Step2->Step3 Step4 Add Aromatic Aldehyde & Malononitrile Step3->Step4 Step5 Reflux for 15 minutes (Domino Cyclization) Step4->Step5 Step6 Cool to Room Temp & Filter Solid Step5->Step6 Step7 Wash with Water/EtOH & Dry Product Step6->Step7

Diagram 2: Workflow for the domino one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles.

Quantitative Data Presentation

The efficiency of the domino four-component reaction (Protocol B) is highly dependent on the electronic nature of the aromatic aldehyde used. Electron-withdrawing groups activate the Knoevenagel intermediate, facilitating the subsequent Michael addition and Thorpe-Ziegler cyclization, thereby increasing the overall yield[1][3].

Table 1: Influence of Aldehyde Substituents on Domino Reaction Yields [3]

Aldehyde Substituent (para-position)Electronic NatureIsolated Yield (%)
-OMe (Methoxy)Electron-Donating64%
-Br (Bromo)Electron-Withdrawing71%
-Cl (Chloro)Electron-Withdrawing74%
-NO₂ (Nitro)Strongly Electron-Withdrawing74%

Troubleshooting & Best Practices (E-E-A-T)

  • Solvent Selection (Causality): Ethanol is the optimal solvent for this reaction. It perfectly balances the solubility of the highly polar hydrazine hydrate and the organic diethyl oxaloacetate. Furthermore, because ethanol is the leaving group generated during the cyclization step, running the reaction in ethanol prevents unwanted transesterification side-reactions at the C3-carboxylate position[1][2].

  • Handling Diethyl Oxaloacetate Salts: Diethyl oxaloacetate is frequently supplied as a sodium salt (Diethyl oxalacetate sodium salt) due to its enhanced bench stability, which prevents spontaneous decarboxylation. When utilizing the sodium salt, the addition of an equivalent of acid (such as acetic acid or substituting hydrazine hydrate with hydrazine hydrochloride) is mandatory to protonate the salt and liberate the reactive electrophilic species[1].

  • Hydrazine Hydrate Safety: Hydrazine is highly toxic, volatile, and a known carcinogen. All manipulations must be performed in a certified fume hood using appropriate personal protective equipment (PPE). Any spills should be immediately quenched with a dilute sodium hypochlorite (bleach) solution, which safely oxidizes the hydrazine into inert nitrogen gas and water.

References

  • Synthesis of 3,7-Dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines Source: Bulletin of the Chemical Society of Japan (via Oxford Academic) URL:[Link]

  • Practical synthesis and electronic study of non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives via uncatalyzed domino one-pot, four-component reactions Source: ACG Publications (Journal of Chemical Metrology) URL:[Link]

  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives Source: ResearchGate URL:[Link]

Sources

procedure for cyclization of diethyl ethoxymethylenemalonate with hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of 3-Hydroxy-1H-pyrazole-4-carboxylic Acid Ethyl Ester via Cyclization of Diethyl Ethoxymethylenemalonate with Hydrazine

Introduction: The Significance of Pyrazole Synthesis

The pyrazole nucleus is a foundational five-membered heterocyclic motif that is of paramount importance in the fields of medicinal chemistry, drug development, and agrochemicals.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1] The reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydrazine is a classic, robust, and highly efficient method for constructing the pyrazole core.[2][3]

This application note provides a detailed, field-proven protocol for the synthesis of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate through the cyclocondensation of Diethyl Ethoxymethylenemalonate (DEEM) with hydrazine hydrate. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, and offer expert insights into safety, troubleshooting, and data interpretation, ensuring a reliable and reproducible synthesis for researchers.

Reaction Principle and Mechanism

The formation of the pyrazole ring from DEEM and hydrazine is a classic example of a nucleophilic addition-elimination followed by an intramolecular cyclization. DEEM serves as a versatile 1,3-dielectrophilic synthon, while hydrazine hydrate acts as a 1,2-dinucleophile.

The reaction proceeds through the following key steps:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electron-deficient β-carbon of the ethoxymethylene group in DEEM.

  • Elimination of Ethanol: This addition is immediately followed by the elimination of an ethoxide ion, which is protonated by the solvent to form ethanol, resulting in the formation of a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of one of the proximal ester groups.

  • Ring Closure and Tautomerization: This attack leads to a tetrahedral intermediate which subsequently eliminates a second molecule of ethanol to form the stable, aromatic pyrazole ring. The product, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, exists predominantly in its keto-enol tautomeric form, favoring the hydroxyl group due to the aromatic stabilization of the pyrazole ring.

Reaction_Mechanism Figure 1: Reaction Mechanism for Pyrazole Synthesis DEEM Diethyl Ethoxymethylenemalonate (DEEM) Step1 1. Nucleophilic Attack DEEM->Step1 + H₂N-NH₂ Hydrazine Hydrazine (H₂N-NH₂) Intermediate1 Adduct Intermediate Intermediate2 Hydrazone Intermediate Step2 2. Elimination Step3 3. Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step4 4. Ring Closure & Tautomerization Intermediate3->Step4 Product Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate Ethanol1 - EtOH Ethanol2 - EtOH Step1->Intermediate2 Step3->Intermediate3 Step4->Product

Caption: Figure 1: Reaction Mechanism for Pyrazole Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyrazole derivatives.[4][5] It has been optimized for high yield and purity.

Materials and Reagents
  • Diethyl Ethoxymethylenemalonate (DEEM), ≥98%

  • Hydrazine Hydrate (80% solution in water)

  • Ethanol (Absolute, 200 proof)

  • 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Reagent Data and Stoichiometry
ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g) / Volume (mL)Equivalents
DEEM216.2220043.24 g1.0
Hydrazine Hydrate (80%)50.06 (as hydrate)400~25.0 g (20 mL)2.0
Ethanol46.07-150 mLSolvent
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl ethoxymethylenemalonate (200 mmol, 43.24 g) in absolute ethanol (150 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Hydrazine Addition: Add 80% hydrazine hydrate (400 mmol, ~20 mL) dropwise to the cold solution over 30 minutes using a dropping funnel. The reaction is exothermic; maintain the internal temperature below 10 °C throughout the addition.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture vigorously. A crystalline precipitate may begin to form.

  • Monitoring: Continue stirring at room temperature for 12-18 hours, or until the reaction is complete.[4][5] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the DEEM starting material.

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Work-up & Extraction: To the resulting residue, add deionized water (100 mL) and extract the product with 1,2-dichloroethane or ethyl acetate (3 x 75 mL).[5]

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining hydrazine and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude product, typically an off-white or light-yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product with high purity.

G cluster_prep Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve DEEM in Ethanol B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add Hydrazine Hydrate Dropwise B->C D 4. Stir at Room Temp (12-18h) C->D E 5. Concentrate in vacuo D->E Monitor by TLC F 6. Extract with Organic Solvent E->F G 7. Wash with H₂O & Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify by Recrystallization H->I J J I->J Characterize (NMR, MS, mp)

Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis.

Safety and Handling Precautions

  • Hydrazine Hydrate: Hydrazine and its solutions are highly toxic, corrosive, and suspected carcinogens. Handle with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile or neoprene).

  • Solvents: Ethanol and other organic solvents used for extraction are flammable. Ensure all heating is done using heating mantles or water baths, and keep away from open flames or sparks.

  • Waste Disposal: Dispose of all chemical waste, including aqueous washes containing hydrazine, according to institutional and local environmental regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; starting material remains.Extend the reaction time. Ensure the hydrazine hydrate used is of good quality and correct concentration.
Product is water-soluble and lost during work-up.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.
Oily Product / Fails to Crystallize Presence of impurities or residual solvent.Ensure complete removal of solvent in vacuo. Attempt purification via silica gel column chromatography.
Incorrect stoichiometry.Verify calculations and accurately measure all reagents.
Reaction Overheats during Addition Hydrazine addition was too rapid.Slow down the rate of addition significantly. Ensure the ice bath is maintained and provides efficient cooling.

References

  • Podesva, C., Kohan, G., & Vagi, K. (1969). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Canadian Journal of Chemistry, 47(3), 489-494. [Link]

  • Feely, W., & Boekelheide, V. (1958). DIETHYL METHYLENEMALONATE. Organic Syntheses, 38, 22. [Link]

  • Parham, W. E., & Reed, L. J. (1948). ETHYL ETHOXYMETHYLENEMALONATE. Organic Syntheses, 28, 60. [Link]

  • Li, Y., Wang, M., Li, B., Liu, Y., Zhang, H., & Yang, X. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 19(11), 17496-17509. [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Chemistry Stack Exchange. (2015). What is the reaction between diethyl malonate and hydrazine? Retrieved from [Link]

  • Li, G., Liu, Y., Zhang, Y., & Yang, F. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5795. [Link]

  • Der Pharma Chemica. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(1), 321-326. [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Retrieved from [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 831-841. [Link]

Sources

The Versatile Coordinator: Ethyl 3-Oxo-Pyrazole-5-Carboxylate in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Dynamic Ligand

In the landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties for applications in catalysis, materials science, and drug discovery. Ethyl 3-oxo-pyrazole-5-carboxylate, a heterocyclic compound, has emerged as a ligand of significant interest. Its unique structural features, including a β-keto-enol tautomerism and multiple coordination sites, offer a versatile platform for the construction of a diverse array of metal complexes. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of metal complexes derived from this dynamic ligand, offering detailed protocols and insights for researchers and drug development professionals.

Pyrazolone-based ligands, in general, are renowned for their ability to form stable metal complexes with a wide range of transition metals.[1][2] These complexes have demonstrated remarkable catalytic activity in various organic transformations, as well as promising biological activities, including anticancer, antioxidant, antifungal, and antimicrobial properties.[1][2] The ethyl 3-oxo-pyrazole-5-carboxylate ligand, through its keto-enol tautomerism, can present different coordination modes, leading to the formation of mononuclear or polynuclear complexes with distinct geometries and electronic properties.

Understanding the Ligand: Tautomerism and Coordination

A critical aspect of ethyl 3-oxo-pyrazole-5-carboxylate is its existence in tautomeric forms. The equilibrium between the keto (3-oxo) and enol (3-hydroxy) forms dictates the available donor atoms for coordination with a metal ion. This tautomerism is influenced by factors such as the solvent, pH, and the nature of the metal ion itself.

dot graph Tautomerism { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin=0.2]; edge [fontname="Helvetica", fontsize=10];

Keto [label="Ethyl 3-oxo-4,5-dihydro-1H-\npyrazole-5-carboxylate\n(Keto form)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enol [label="Ethyl 3-hydroxy-1H-\npyrazole-5-carboxylate\n(Enol form)", fillcolor="#F1F3F4", fontcolor="#202124"];

Keto -- Enol [label="Tautomerization", dir=both, color="#4285F4"]; } dsc Keto-enol tautomerism of the ligand.

The ligand typically acts as a bidentate or bridging ligand, coordinating to metal ions through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate and/or the oxo/hydroxyl group. The specific coordination mode can lead to the formation of stable chelate rings, enhancing the thermodynamic stability of the resulting metal complex.

Synthesis of Ethyl 3-Oxo-Pyrazole-5-Carboxylate: A Detailed Protocol

The synthesis of ethyl 3-oxo-pyrazole-5-carboxylate can be achieved through the condensation reaction of diethyl oxaloacetate with hydrazine. The following protocol provides a reliable method for its preparation in the laboratory.

Protocol 1: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

This protocol is adapted from a known procedure for a structurally similar compound.[3] Due to tautomerism, the product of this synthesis is the title ligand.

Materials:

  • Diethyl oxaloacetate sodium salt

  • Toluene

  • Acetic acid

  • Hydrazine monohydrochloride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve diethyl oxaloacetate sodium salt (1 equivalent) in toluene.

  • Slowly add acetic acid to the solution with stirring at room temperature.

  • After 30 minutes of stirring, add hydrazine monohydrochloride (2 equivalents) to the mixture.

  • Continue stirring at room temperature for an additional 30 minutes.

  • Heat the reaction mixture to 100 °C and maintain it at this temperature overnight with continuous stirring.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to yield an off-white solid.[1]

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_solvents Solvents & Reagents cluster_process Reaction & Workup cluster_product Product & Purification Reactant1 Diethyl oxaloacetate sodium salt Reaction Reaction at 100°C Reactant1->Reaction Reactant2 Hydrazine monohydrochloride Reactant2->Reaction Solvent1 Toluene Solvent1->Reaction Solvent2 Acetic Acid Solvent2->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude Purification Recrystallization Crude->Purification Final Pure Ligand Purification->Final

General Protocol for the Synthesis of Metal Complexes

The following is a general procedure for the synthesis of metal complexes using ethyl 3-oxo-pyrazole-5-carboxylate as a ligand. This protocol can be adapted for various transition metal salts.

Protocol 2: General Synthesis of Metal (II) Complexes

Materials:

  • Ethyl 3-oxo-pyrazole-5-carboxylate (ligand)

  • Metal(II) salt (e.g., Cu(OAc)₂, ZnCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve the ethyl 3-oxo-pyrazole-5-carboxylate ligand (2 equivalents) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimum amount of the same solvent or deionized water.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • A change in color or the formation of a precipitate may be observed upon addition.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a few hours to ensure complete complexation.

  • After cooling to room temperature, the solid complex, if formed, is collected by filtration.

  • Wash the collected solid with the solvent used for the reaction to remove any unreacted starting materials.

  • Dry the complex in a desiccator over a suitable drying agent.

Note: The stoichiometry of the ligand to metal can be varied to obtain complexes with different coordination numbers. The choice of solvent and reaction temperature may also influence the nature and quality of the resulting complex.

Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is essential to determine their structure, composition, and purity. The following techniques are commonly employed:

Technique Information Obtained
Infrared (IR) Spectroscopy Provides information on the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=O, C=N, and N-H groups.
UV-Vis Spectroscopy Gives insights into the electronic transitions within the complex and helps in determining the coordination geometry around the metal center.
¹H and ¹³C NMR Spectroscopy Used for diamagnetic complexes (e.g., Zn(II)) to elucidate the structure of the ligand in the coordinated state.
Elemental Analysis (CHN) Determines the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the complex.
Mass Spectrometry Confirms the molecular weight of the complex.
Single-Crystal X-ray Diffraction Provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry of the complex.[4]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

Potential Applications in Research and Drug Development

Metal complexes of pyrazole-carboxylate derivatives have shown significant promise in various fields.

Catalysis

Copper(II) complexes with pyrazole-based ligands have been investigated as catalysts for various oxidation reactions.[5][6][7] The catalytic activity is often attributed to the redox properties of the copper center, which can be tuned by the ligand environment. These complexes have shown potential in mimicking the active sites of metalloenzymes.[2]

Biological Activity

The biological potential of metal complexes is an area of intense research. Zinc(II) complexes with pyrazole-derived ligands have been reported to exhibit significant anticancer activity against various cancer cell lines.[8][9][10] The mechanism of action is often associated with their ability to interact with DNA and inhibit key cellular processes. Furthermore, some copper(II) complexes have shown potential as antioxidant enzyme mimics.[2]

Applications cluster_Complexes Metal Complexes cluster_Applications Potential Applications Ligand Ethyl 3-Oxo-Pyrazole-5-Carboxylate Cu_Complex Copper (II) Complexes Ligand->Cu_Complex Zn_Complex Zinc (II) Complexes Ligand->Zn_Complex Catalysis Catalysis (e.g., Oxidation Reactions) Cu_Complex->Catalysis Antioxidant Antioxidant Enzyme Mimics Cu_Complex->Antioxidant DrugDev Drug Development (e.g., Anticancer Agents) Zn_Complex->DrugDev

Conclusion and Future Outlook

Ethyl 3-oxo-pyrazole-5-carboxylate is a highly versatile ligand that provides a gateway to a rich variety of metal complexes. The straightforward synthesis of the ligand, coupled with the facile formation of its metal complexes, makes it an attractive target for further exploration. The detailed protocols and information provided in this guide are intended to empower researchers to synthesize and investigate these promising compounds. Future research should focus on expanding the range of metal ions used, exploring the catalytic potential in a wider array of organic transformations, and conducting in-depth biological evaluations to unravel the therapeutic potential of these novel metal complexes. The continued investigation into the structure-property relationships of these complexes will undoubtedly lead to the development of new functional materials and therapeutic agents.

References

  • Marchetti, F., Pettinari, C., Di Nicola, C., Tombesi, A., & Pettinari, R. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews, 401, 213069. [Link]

  • Gulan, M., et al. (2018). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Journal of Inorganic Biochemistry, 182, 145-154. [Link]

  • Request PDF. (n.d.). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Retrieved from [Link]

  • Pinter, B., et al. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 3), 273–282. [Link]

  • Hasić, R., et al. (2025). New bis-pyrazolate zinc(ii) complexes as potential anticancer drugs: from structure to anticancer activity. New Journal of Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Molecules, 28(2), 723. [Link]

  • Hasić, R., et al. (2025). New bis-pyrazolate zinc(ii) complexes as potential anticancer drugs. New Journal of Chemistry. [Link]

  • Pinter, B., et al. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. ResearchGate. [Link]

  • ResearchGate. (n.d.). Transition metal complexes with pyrazole derivatives as ligands. Retrieved from [Link]

  • Request PDF. (2025). Combined Pyrazole and Cu (II), Co (II) Metals: An Excellent Catalyst for Catecholase, Tyrosinase, Phenoxazinone Synthase, and Laccase for Oxygen Activation. [Link]

  • Ferreira, M. L., et al. (2018). New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. Molecules, 23(12), 3326. [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38. [Link]

  • Slaninová, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. [Link]

  • La Monica, G., & Ardizzoia, G. A. (1997). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry, 46, 151-238. [Link]

  • ChemBK. (2024, April 9). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Retrieved from [Link]

  • Journal of Chemical Materials. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. Retrieved from [Link]

  • Journal of Molecular Structure. (2024). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Retrieved from [Link]

  • ACS Publications. (2017). Modulating Anticancer Potential by Modifying the Structural Properties of a Family of Zinc Metal–Organic Chains Based on 4-Nitro-1H-pyrazole. Retrieved from [Link]

  • RSC Publishing. (2021). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 1-ethyl-3-hydroxy-1h-pyrazole-5-carboxylate (C8H12N2O3). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

Sources

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from Ethyl Pyrazole Carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as anticancer, anti-inflammatory, and antiviral agents, as well as potent kinase inhibitors.[2][3][5] This guide provides a comprehensive overview of the synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on the versatile starting material, ethyl pyrazole carboxylate. The methodologies detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.

The Core Synthetic Strategy: Cyclocondensation

The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][6][7][8][9] This reaction is highly adaptable, allowing for the introduction of a wide range of substituents on both the pyrazole and the newly formed pyrimidine ring.

The journey from ethyl pyrazole carboxylate to the target pyrazolo[1,5-a]pyrimidines typically begins with the conversion of the ester functionality into a 5-aminopyrazole. This is a critical step that sets the stage for the subsequent cyclization.

From Ethyl Pyrazole Carboxylate to 5-Aminopyrazole: A Necessary Prelude

The synthesis of the key 5-aminopyrazole intermediate from ethyl pyrazole carboxylate is a foundational step. A common approach involves the reaction of hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole ring.[2] For instance, the reaction of hydrazine with ethyl 2-cyanoacetate can lead to the formation of ethyl 5-aminopyrazole-3-carboxylate.[2]

The Key Cyclocondensation Reaction: Mechanism and Regioselectivity

The cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound proceeds through a well-established mechanism. The exocyclic amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to the formation of the fused pyrimidine ring after dehydration. The reaction is often catalyzed by acids or bases.[2]

The regioselectivity of this reaction is a crucial consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is often influenced by the electronic and steric nature of the substituents on both the aminopyrazole and the dicarbonyl compound, as well as the reaction conditions.[10]

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 5-Aminopyrazole 5-Aminopyrazole (from Ethyl Pyrazole Carboxylate) Nucleophilic_Attack Nucleophilic Attack of NH2 on C=O 5-Aminopyrazole->Nucleophilic_Attack Reacts with 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl->Nucleophilic_Attack Intermediate Intermediate Adduct Nucleophilic_Attack->Intermediate Intramolecular_Cyclization Intramolecular Cyclization (Pyrazole N on second C=O) Intermediate->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Dehydration->Pyrazolo_Pyrimidine Advanced_Synthesis Start Ethyl Pyrazole Carboxylate Aminopyrazole 5-Aminopyrazole Synthesis Start->Aminopyrazole Cyclocondensation Cyclocondensation with 1,3-Dicarbonyls Aminopyrazole->Cyclocondensation PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->PyrazoloPyrimidine Functionalization Post-Synthetic Functionalization PyrazoloPyrimidine->Functionalization Derivatives Diverse Pyrazolo[1,5-a]pyrimidine Derivatives Functionalization->Derivatives

Sources

A Robust One-Pot Synthesis of Ethyl 5-Hydroxypyrazole-3-carboxylate: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the one-pot synthesis of ethyl 5-hydroxypyrazole-3-carboxylate, a crucial intermediate in the development of pharmaceutical agents and other bioactive compounds.[1][2] The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in a wide range of therapeutic areas, including anti-inflammatory and anticancer treatments.[2][3][4] This guide emphasizes scientific integrity, providing a causal explanation for experimental choices, a self-validating protocol, and authoritative references. We present a streamlined, efficient cyclocondensation reaction that offers high yields and operational simplicity, making it suitable for both academic research and process development environments.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, allowing it to act as both a hydrogen bond donor and acceptor.[5] This versatility has made pyrazole derivatives a privileged scaffold in drug discovery. Ethyl 5-hydroxypyrazole-3-carboxylate, in particular, serves as a versatile synthon for constructing more complex molecules due to its multiple reactive sites. Its derivatives have shown significant potential as potent anti-inflammatory agents.[3][4]

Traditional multi-step syntheses for such compounds are often plagued by lower overall yields, increased waste, and higher costs. One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, represent a more elegant and efficient approach.[6] This protocol details a one-pot method that proceeds via an initial Claisen condensation followed by a cyclization with hydrazine, a classic and reliable strategy for pyrazole formation.[7]

Reaction Mechanism and Rationale

The synthesis of ethyl 5-hydroxypyrazole-3-carboxylate is fundamentally a (3+2) cyclocondensation reaction. The process can be broken down into two primary stages that occur sequentially in the same reaction vessel.

Stage 1: In-Situ Generation of the 1,3-Dicarbonyl Intermediate via Claisen Condensation

The reaction is initiated by a base-catalyzed Claisen condensation. A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of an ester with an α-hydrogen, such as ethyl acetate, to form an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent elimination of an ethoxide ion generates the key intermediate, diethyl 2-oxobutanedioate (diethyl oxaloacetate). This intermediate is a 1,3-dicarbonyl compound (specifically, a β-ketoester) and is generated in situ, avoiding a separate synthesis and purification step.[8]

Stage 2: Cyclocondensation with Hydrazine

Once the β-ketoester is formed, hydrazine hydrate is introduced. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration (loss of a water molecule) to yield the aromatic pyrazole ring. The product exists in a tautomeric equilibrium between the ethyl 5-hydroxypyrazole-3-carboxylate and the ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate forms.[9]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product R1 Diethyl Oxalate I2 Diethyl Oxaloacetate (1,3-Dicarbonyl) R1->I2 Claisen Condensation R2 Ethyl Acetate C1 NaOEt (Base) R2->C1 Deprotonation R3 Hydrazine Hydrate I3 Hydrazone Intermediate R3->I3 Nucleophilic Attack I1 Enolate of Ethyl Acetate I1->I2 Claisen Condensation I2->I3 Nucleophilic Attack C2 Acid/Heat I3->C2 Cyclization & Dehydration P1 Ethyl 5-Hydroxypyrazole-3-carboxylate C1->I1 C2->P1

Caption: Overall reaction scheme for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and reagent stoichiometry should reliably produce the target compound.

Materials and Reagents
ReagentCAS No.Molecular FormulaPurity/GradeSupplier
Diethyl Oxalate95-92-1C₆H₁₀O₄≥99%Sigma-Aldrich
Ethyl Acetate141-78-6C₄H₈O₂Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Metal7440-23-5NaCubes in mineral oilSigma-Aldrich
Ethanol64-17-5C₂H₅OHAbsolute, 200 proofSigma-Aldrich
Hydrazine Hydrate7803-57-8H₆N₂O80% in H₂OSigma-Aldrich
Acetic Acid64-19-7C₂H₄O₂GlacialFisher Scientific
Toluene108-88-3C₇H₈Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (for extraction)141-78-6C₄H₈O₂ACS GradeVWR
Saturated Sodium Bicarbonate144-55-8NaHCO₃Aqueous SolutionIn-house prep.
Brine7647-14-5NaClSaturated AqueousIn-house prep.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄GranularFisher Scientific
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnetic stirrer with a heating mantle.

  • Ice-water bath.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).

  • Rotary evaporator.

  • Büchner funnel and vacuum flask.

Step-by-Step Synthesis Procedure

Experimental_Workflow prep prep react react workup workup purify purify A Prepare Sodium Ethoxide in Absolute Ethanol under N₂ B Cool solution to 0-5°C A->B C Slowly add Diethyl Oxalate and Ethyl Acetate mixture B->C D Stir at room temperature (Claisen Condensation) C->D E Add Hydrazine Hydrate in Acetic Acid D->E F Reflux the mixture (Cyclocondensation) E->F G Cool to RT and concentrate under reduced pressure F->G H Extract with Ethyl Acetate G->H I Wash organic layer (NaHCO₃, Brine) H->I J Dry over Na₂SO₄ and filter I->J K Evaporate solvent to yield crude solid J->K L Recrystallize from Ethanol/Water K->L

Caption: Step-by-step experimental workflow diagram.

1. Preparation of Sodium Ethoxide:

  • Under a nitrogen atmosphere, place absolute ethanol (150 mL) in a dry 500 mL three-neck flask.

  • Carefully add sodium metal (4.6 g, 0.2 mol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to dissolve completely.

  • Rationale: Freshly prepared sodium ethoxide is a stronger base and ensures an anhydrous environment, which is critical for the Claisen condensation to proceed efficiently.

2. Claisen Condensation:

  • Cool the freshly prepared sodium ethoxide solution to 0-5°C using an ice-water bath.

  • In a dropping funnel, prepare a mixture of diethyl oxalate (29.2 g, 0.2 mol) and anhydrous ethyl acetate (17.6 g, 0.2 mol).

  • Add this mixture dropwise to the cold sodium ethoxide solution over 30-45 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. The formation of the sodium salt of diethyl oxaloacetate may result in a thick slurry.

  • Rationale: Slow, cold addition minimizes self-condensation of ethyl acetate and other side reactions.

3. Cyclocondensation:

  • To the reaction mixture, add glacial acetic acid (15 mL) to neutralize the excess base.

  • Slowly add a solution of 80% hydrazine hydrate (12.5 g, 0.2 mol) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Rationale: Acetic acid catalyzes the cyclization and dehydration steps. Refluxing provides the necessary activation energy for the reaction to go to completion.[10]

4. Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.

  • To the resulting residue, add 150 mL of cold water and acidify to pH 4-5 with 2M HCl. A solid product should precipitate.

  • Filter the crude product using a Büchner funnel, wash with cold water (2 x 50 mL), and air-dry.

  • For higher purity, the crude solid can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to form crystals.

  • The expected yield is typically in the range of 70-85%.

Characterization
  • Appearance: White to off-white crystalline solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.75 (br s, 1H, pyrazole-NH), 5.91 (s, 1H, pyrazole-CH), 4.24 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.27 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[10]

  • IR (KBr, cm⁻¹): ~3400 (O-H), ~3200 (N-H), ~1710 (C=O, ester), ~1620 (C=C/C=N).

  • Mass Spec (ESI-MS): m/z calculated for C₆H₈N₂O₃: 156.05; found [M+H]⁺: 157.1.

Comparative Data of Synthesis Protocols

The one-pot synthesis of pyrazole-3-carboxylates can be adapted. The table below summarizes variations found in the literature, highlighting the versatility of the general approach.

Starting MaterialsBase/AcidSolventTemp.TimeYield (%)Reference
Diethyl oxaloacetate sodium salt, Hydrazine HClAcetic AcidToluene100°C12-24 h77-92%[10]
Diethyl oxalate, Acetophenone derivativesSodium EthoxideEthanol-5°C to RT--[3]
Diethyl oxalate, Acetophenone derivativesGlacial Acetic Acid-Reflux--[4]
Phenyl hydrazine, Dimethylacetylene dicarboxylateNoneToluene/DCMReflux2 h-[9]

Safety, Handling, and Troubleshooting

5.1. Safety Precautions

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

  • Sodium Metal: Extremely reactive with water, producing flammable hydrogen gas. Handle under mineral oil and use non-aqueous solvents.

  • Sodium Ethoxide: Corrosive and flammable. Avoid contact with skin and eyes.

  • Solvents: Toluene, ethanol, and ethyl acetate are flammable. Ensure no ignition sources are nearby.

5.2. Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete Claisen condensation due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents.
Incomplete cyclization.Increase reflux time and monitor reaction by TLC.
Oily Product / Failure to Crystallize Presence of impurities or unreacted starting materials.Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Incorrect pH during work-up.Ensure pH is carefully adjusted to 4-5 to precipitate the product fully.
Formation of Side Products Self-condensation of ethyl acetate.Maintain low temperature (<10°C) during the addition of the ester mixture.
Reaction with atmospheric CO₂.Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the base-catalyzed step.

Conclusion

This application note details a reliable and high-yielding one-pot synthesis for ethyl 5-hydroxypyrazole-3-carboxylate. By combining the Claisen condensation and a subsequent cyclocondensation with hydrazine in a single pot, this protocol offers significant advantages in terms of efficiency, atom economy, and operational simplicity. The detailed procedural steps, mechanistic rationale, and troubleshooting guide provide researchers with a robust framework for successfully synthesizing this valuable heterocyclic intermediate for applications in drug discovery and medicinal chemistry.

References

  • Beilstein Journal of Organic Chemistry. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ChemBK. (2024, April 9). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

  • PMC, National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Arkivoc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • PMC, National Center for Biotechnology Information. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • ResearchGate. (2025, August 9). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. [Link]

  • PMC, National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Organic Chemistry Portal. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. [Link]

  • Scholars Research Library. (n.d.). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of 3‐hydroxypyrazoles via carboxylative.... [Link]

  • Organic Chemistry Portal. (2005, September 15). Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. [Link]

  • ResearchGate. (2013, February 6). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

Sources

Application Note: Ethyl 3-oxo-3H-pyrazole-5-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-oxo-3H-pyrazole-5-carboxylate (CAS: 408334-03-2 / 85230-37-1) represents a critical "pivot scaffold" in modern agrochemical discovery. Its structural duality—existing in equilibrium between the 3-oxo (lactam) and 3-hydroxy (enol) tautomers—provides a versatile platform for synthesizing two major classes of crop protection agents: Succinate Dehydrogenase Inhibitor (SDHI) fungicides and HPPD-inhibitor herbicides .

This guide addresses the primary challenge in utilizing this intermediate: Regioselectivity . The presence of three nucleophilic sites (N1, N2, and O3) requires precise protocol control to avoid costly isomeric mixtures. We present optimized protocols for synthesis, regioselective alkylation, and downstream functionalization.

Chemical Identity & Tautomeric Dynamics

Understanding the tautomerism of the pyrazolone core is a prerequisite for reaction design. In solution, the molecule exists as a dynamic equilibrium, heavily influenced by solvent polarity.

  • Form A (3-Oxo / Lactam): Favored in non-polar solvents; directs alkylation to N-centers.

  • Form B (3-Hydroxy / Enol): Favored in polar protic solvents; stabilized by H-bonding; susceptible to O-alkylation or halogenation (e.g., with POCl₃).

Critical Insight: When the ring nitrogen is unsubstituted, positions 3 and 5 are chemically equivalent due to rapid proton transfer. However, upon N-alkylation, the symmetry breaks, locking the substituents into fixed 1,3- or 1,5-positions. The "1,5-isomer" is typically the bioactive conformer for SDHI fungicides, while the "1,3-isomer" is often an inactive byproduct.

Synthesis Protocol: The "Green" Cyclization Route

Objective: Synthesis of the parent scaffold from diethyl acetylenedicarboxylate (DEAD).

This protocol utilizes an atom-economical cyclization favored for its scalability and lack of transition metal catalysts.

Materials
  • Precursor A: Diethyl acetylenedicarboxylate (DEAD) [CAS: 762-21-0]

  • Precursor B: Hydrazine hydrate (80% solution)

  • Solvent: Ethanol (Anhydrous)[1]

  • Catalyst: None (Autocatalytic)

Step-by-Step Methodology
  • Preparation: Charge a 3-neck round-bottom flask with Ethanol (10 volumes relative to DEAD). Cool to 0°C under N₂ atmosphere.

  • Addition: Add Hydrazine hydrate (1.05 eq) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Reflux: Heat to reflux (78°C) for 4 hours to drive the elimination of ethanol and ring closure.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Product appears as a UV-active spot at R_f ~0.3 (streaking due to acidity).

  • Isolation: Cool to 0°C. The product precipitates as a white crystalline solid. Filter and wash with cold ethanol.

  • Yield: Typical yield 85-92%. Purity >98% (HPLC).

Downstream Functionalization: Controlling Regioselectivity

The most common failure mode in pyrazole synthesis is obtaining a mixture of N-alkylated isomers. The following protocols use Hard-Soft Acid-Base (HSAB) principles to direct substitution.

Protocol A: Regioselective N-Alkylation (Synthesis of 1-Alkyl-5-Carboxylates)

Target: Precursors for SDHI Fungicides.

Mechanism: Using a soft base and non-polar solvent favors the thermodynamic product (sterically less hindered), but for specific agrochemical targets, we often need the kinetic product.

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)
Base NaH (Sodium Hydride)K₂CO₃ (Potassium Carbonate)
Solvent THF (0°C to RT)DMF or Acetone (Reflux)
Electrophile Alkyl Halide (1.1 eq)Alkyl Halide (1.1 eq)
Major Isomer N-Alkylation (Mixed 1,3 and 1,5)N-Alkylation (Favors 1,3-isomer)
Selectivity Low (Requires separation)High (>10:1)

Optimized Procedure for 1-Methyl-5-carboxylate (SDHI Precursor):

  • Dissolve this compound in DMF.

  • Add K₂CO₃ (2.0 eq) and stir for 30 min to form the pyrazolyl anion.

  • Add Methyl Iodide (1.1 eq) dropwise at 0°C.

  • Stir at RT for 12 hours.

  • Workup: Pour into ice water. Extract with EtOAc.[1][2][3]

  • Purification: Silica gel chromatography is mandatory to separate the N-methyl isomer (major) from the O-methyl isomer (minor).

Protocol B: Aromatization via Halogenation

Target: Conversion to 3-Chloro-pyrazole intermediates.

  • Suspend the scaffold in POCl₃ (Phosphorus Oxychloride).

  • Heat to 100°C for 6 hours. The 3-oxo group tautomerizes to 3-hydroxy, which is converted to 3-chloro.

  • Result: Ethyl 3-chloro-1H-pyrazole-5-carboxylate.[4]

  • Utility: The chloride handle allows for Suzuki-Miyaura coupling to introduce aryl groups found in fungicides like Pyraclostrobin.

Visualizing the Agrochemical Pathway

The following diagram illustrates the divergence from the parent scaffold to active agrochemical ingredients (AIs).

Agrochemical_Synthesis Precursors Diethyl Acetylenedicarboxylate + Hydrazine Scaffold This compound (Tautomeric Equilibrium) Precursors->Scaffold Cyclization (EtOH, Reflux) Scaffold->Scaffold Tautomerism (Oxo <-> Hydroxy) ChloroInt Ethyl 3-chloro-1H-pyrazole -5-carboxylate Scaffold->ChloroInt POCl3 (Chlorination) N_Alkyl N-Alkylation (Isomer Mixture) Scaffold->N_Alkyl R-X / Base (Alkylation) Herbicide Phenylpyrazole Herbicides ChloroInt->Herbicide Suzuki Coupling (Ar-B(OH)2) SDHI SDHI Fungicides (e.g., Fluxapyroxad Analogs) N_Alkyl->SDHI Amidation (R-NH2)

Figure 1: Divergent synthesis pathway from the this compound scaffold to major agrochemical classes.

Safety & Handling (SDS Summary)

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Waste: Halogenated waste stream (if POCl₃/MeI used).

References

  • Synthesis of Pyrazole Carboxylates

    • Molecules 2013, 18(1), 443-453.
  • Regioselectivity Studies

    • Journal of Heterocyclic Chemistry, "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles."
    • (Note: Proximate citation via ACS Omega/PMC).

  • Tautomerism Analysis

    • Beilstein Journal of Organic Chemistry, 2014, 10, 115–132. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism."
  • Agrochemical Applications (SDHI)

    • ResearchGate, "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evalu

Sources

High-Efficiency Suzuki-Miyaura Coupling of Pyrazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Protocol

Executive Summary

Pyrazole-5-carboxylates are critical pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors (e.g., CDK, p38 MAP kinase) and agrochemicals. While the Suzuki-Miyaura coupling is the gold standard for functionalizing these rings, the presence of the 5-carboxylate ester introduces specific electronic and steric challenges that distinguish it from simple pyrazole couplings.

This guide provides a scientifically grounded protocol for coupling 4-halo-pyrazole-5-carboxylates . It moves beyond generic "Suzuki conditions" to address the specific deactivation pathways caused by the electron-withdrawing ester and the coordination potential of the pyrazole nitrogens.

Mechanistic Insight & Causality

To optimize this reaction, one must understand how the 5-carboxylate group (CO₂R) influences the catalytic cycle.

Electronic Activation vs. Steric Hindrance
  • Oxidative Addition (OA): The C5-ester is a strong Electron-Withdrawing Group (EWG). It decreases electron density at the adjacent C4 position. This facilitates the oxidative addition of Pd(0) into the C4-Halogen bond compared to electron-rich pyrazoles.

  • Transmetallation: This is often the rate-determining step. The steric bulk of the ester at C5 can hinder the approach of the boronate species, especially if the boronic acid is ortho-substituted.

  • Catalyst Poisoning: The N1/N2 nitrogens are competent ligands. In unprotected (NH) pyrazoles, the nitrogen can displace phosphine ligands on the Palladium, forming inactive Pd(II)-pyrazole complexes. This necessitates either N-protection or the use of bulky, electron-rich ligands (e.g., XPhos, SPhos) that bind Pd tightly.

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle with specific attention to the pyrazole-5-carboxylate electronic environment.

SuzukiMechanism cluster_sterics Critical Control Point Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Facilitated by 5-CO2R EWG) Pd0->OxAdd Enters Cycle Substrate 4-Bromo-pyrazole-5-carboxylate (Substrate) Substrate->OxAdd PdII_Int L2Pd(II)(Ar)Br (Intermediate A) OxAdd->PdII_Int TransMet Transmetallation (Sterically Sensitive Step) PdII_Int->TransMet Base Base Activation (OH- / CO3--) Base->TransMet Forms Boronate Species Boronate Ar'-B(OH)3 (Boronic Acid) Boronate->Base Activates Boron PdII_Biaryl L2Pd(II)(Ar)(Ar') (Intermediate B) TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product 4-Aryl-pyrazole-5-carboxylate (Final Product) RedElim->Product

Caption: Figure 1. Catalytic cycle highlighting the electronic facilitation of oxidative addition by the ester group and the steric bottleneck at transmetallation.

Optimization Strategy

Substrate Protection (The N-H Problem)

While coupling unprotected (N-H) pyrazoles is possible, it is not recommended for high-throughput or scale-up due to variable yields.

  • Recommendation: Protect N1 before coupling.

  • Preferred Groups: Methyl (Me), SEM (2-(Trimethylsilyl)ethoxymethyl), or THP (Tetrahydropyranyl).

  • Why? N-alkylation/protection prevents Pd coordination and increases solubility in non-polar solvents (Toluene/Dioxane), allowing for higher reaction temperatures.

Catalyst & Ligand Selection

For pyrazole-5-carboxylates, the choice depends on the coupling partner (Aryl Boronic Acid).

ScenarioRecommended CatalystLigand ClassWhy?
Standard (Phenyl/Simple Aryl)Pd(PPh₃)₄ (5 mol%)TriphenylphosphineCost-effective; sufficient for electron-deficient bromides.
Sterically Hindered (Ortho-subst.)Pd(dppf)Cl₂ · DCM Bidentate FerroceneLarge bite angle accelerates reductive elimination; resistant to dehalogenation.
Challenging/Deactivated (Heteroaryl)Pd₂(dba)₃ + XPhos Buchwald DialkylbiarylBulky, electron-rich ligand prevents catalyst resting states and boosts transmetallation.
Base & Solvent Systems

The ester group is sensitive to hydrolysis. Avoid strong hydroxide bases (NaOH/KOH) if the ester must be preserved.

  • System A (Robust): 1,4-Dioxane / Water (4:[1]1) + Na₂CO₃ (2.0 eq).

    • Pros: Universal, good solubility.

    • Cons: Slow hydrolysis of ester possible at >90°C.

  • System B (Water-Sensitive/Ester-Safe): Toluene / Ethanol (4:1) + K₃PO₄ (2.0 eq).

    • Pros: Anhydrous K₃PO₄ (suspended) minimizes saponification; Ethanol aids boronic acid solubility.

Standard Operating Protocol (SOP)

Target Reaction: Coupling of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate with Phenylboronic acid.

Materials
  • Substrate: Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv, 1.0 mmol, ~233 mg)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

  • Catalyst: Pd(dppf)Cl₂[2][3] · CH₂Cl₂ (0.05 equiv, 0.05 mmol, ~41 mg)

  • Base: Na₂CO₃ (2.5 equiv, 2.5 mmol, 265 mg)

  • Solvent: 1,4-Dioxane (8 mL) and Distilled Water (2 mL) [Degassed]

Step-by-Step Procedure
  • Degassing (Critical Step):

    • Combine 1,4-Dioxane and Water in a separate flask.

    • Sparge with Nitrogen or Argon gas for 15-20 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction Assembly:

    • To a reaction vial (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and Base .

    • Transfer the vial to an inert atmosphere glovebox OR cap with a septum and purge with N₂/Ar (3x vacuum/fill cycles).

    • Add the Catalyst [Pd(dppf)Cl₂] quickly under a positive stream of inert gas.

    • Syringe in the Degassed Solvent Mixture .

  • Reaction:

    • Seal the vessel.

    • Heat to 90°C in an oil bath or heating block.

    • Stir vigorously (800-1000 rpm) for 4–16 hours .

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LC-MS after 2 hours. Look for the disappearance of the bromide (M+H ~233/235).

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers.[5] Extract aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.

    • Note: The product (biaryl ester) usually elutes earlier than the starting boronic acid but later than dehalogenated byproducts.

Decision Tree for Optimization

Use this workflow if the standard protocol yields <50%.

OptimizationTree Start Standard Protocol (Pd(dppf)Cl2 / Na2CO3 / Dioxane) CheckYield Yield > 70%? Start->CheckYield Success Proceed to Scale-up CheckYield->Success Yes Analyze Analyze Failure Mode CheckYield->Analyze No NoRxn No Conversion (Recovery of SM) Analyze->NoRxn SM Intact Hydrolysis Ester Hydrolysis (Acid formed) Analyze->Hydrolysis Acid Product Dehal Dehalogenation (H-substituted product) Analyze->Dehal Mass = SM - Br + H Homo Homocoupling (Biaryl-Biaryl formed) Analyze->Homo Dimer found Sol_Cat Switch to XPhos Pd G3 or SPhos Pd G3 NoRxn->Sol_Cat Boost Activity Sol_Base Switch to K3PO4 (anhydrous) in Toluene Hydrolysis->Sol_Base Reduce Basicity/Water Sol_Temp Lower Temp to 60°C or use Pd(PPh3)4 Dehal->Sol_Temp Milder Conditions Sol_Degas Re-degas solvents Add catalyst last Homo->Sol_Degas Remove O2

Caption: Figure 2. Troubleshooting decision tree for optimizing Suzuki coupling of pyrazole-5-carboxylates.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation by N-coordination; Steric bulk of 5-ester.Switch to XPhos Pd G2/G3 or SPhos . These bulky ligands prevent N-coordination and facilitate transmetallation.
Ester Hydrolysis Base is too strong or reaction temperature too high in aqueous media.Change base to K₃PO₄ or Cs₂CO₃ . Switch solvent to DME or Toluene with minimal water (or use anhydrous conditions with powdered base).
Dehalogenation Hydride source present (e.g., Ethanol) or overheating.Remove Ethanol from solvent system. Lower temperature. Ensure solvent is strictly degassed.
Homocoupling (Ar-Ar) Oxygen present in the system.[6][7]Degas solvents more thoroughly (freeze-pump-thaw is best). Keep reaction under positive Argon pressure.
"Black Metal" Precipitate Pd precipitation (catalyst death).Add additional ligand (e.g., triphenylphosphine) to stabilize Pd, or switch to a precatalyst system.

References

  • Li, S., Lin, Y., Cao, J., & Zhang, S. Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ. J. Org.[4][8] Chem. (2007), 72, 4067-4072.[4] Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Retrieved from [Link]

  • Dvorak, C. et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[9] (2014).[10] Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide and Side Reactions. Retrieved from [Link]

  • Ichikawa, H. & Oh, Y. Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling. Heterocycles (2006).[3] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-oxo-3H-pyrazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-5-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The "Yield Trap"

You are likely encountering one of three specific failure modes:

  • The "Brick" (Runaway Exotherm): The reaction solidified instantly into an intractable mass.

  • The "Oil" (Purification Failure): The product refuses to crystallize during workup, trapping hydrazine salts.

  • The "Ghost" (Tautomer Confusion): NMR suggests a mixture of isomers, leading to unnecessary purification attempts.

The target molecule, ethyl 3-oxo-3H-pyrazole-5-carboxylate (also known as ethyl 5-hydroxy-1H-pyrazole-3-carboxylate), is a classic "chameleon" molecule. Its synthesis is theoretically simple but practically unforgiving regarding stoichiometry and temperature.

The Gold Standard Protocol (Self-Validating)

Do not deviate from this thermodynamic control strategy. This protocol uses Diethyl Acetylenedicarboxylate (DEAD) for higher purity profiles than the Diethyl Oxalacetate route.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Diethyl Acetylenedicarboxylate (DEAD) 1.0ElectrophileLimiting Reagent. Excess leads to oligomers.
Hydrazine Hydrate (64% or 80%) 0.95 - 0.98NucleophileSlight Deficit. Excess hydrazine attacks the ester to form the bis-hydrazide (insoluble impurity).
Ethanol (Absolute) 10 VolSolventMust be anhydrous to prevent ester hydrolysis.
Step-by-Step Workflow
  • The Heat Sink: Dissolve DEAD (1.0 equiv) in Ethanol (8 volumes) and cool to -10°C (ice/salt bath). Why: The initial Michael addition is highly exothermic. High temp favors double-addition side products.

  • Controlled Injection: Dilute Hydrazine Hydrate (0.98 equiv) in Ethanol (2 volumes). Add this solution dropwise over 60 minutes.

    • Checkpoint: Internal temperature must never exceed 0°C during addition.

  • The Cyclization: Once addition is complete, allow the mixture to warm to Room Temperature (RT) naturally over 2 hours. Then, reflux for 1 hour to drive the cyclization (elimination of EtOH).

  • Isolation (The Acid Crash):

    • Concentrate the mixture to ~25% volume.

    • Cool to 0°C.

    • Crucial Step: If no solid forms, add a seed crystal or scratch the glass. If an oil forms, add Et₂O (diethyl ether) dropwise to induce precipitation.

Mechanism & Critical Control Points (Visualization)

The following diagram illustrates the reaction pathway and where specific errors (temperature vs. stoichiometry) divert the reaction into failure modes.

ReactionPath DEAD Diethyl Acetylenedicarboxylate Intermediate Open-Chain Hydrazone DEAD->Intermediate Michael Addition (-10°C required) SideProduct2 Oligomeric Tars DEAD->SideProduct2 Runaway Exotherm (>20°C during add) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product Ethyl 3-oxo-3H- pyrazole-5-carboxylate Intermediate->Product Cyclization (Reflux, -EtOH) SideProduct1 Bis-Hydrazide (Impurity) Intermediate->SideProduct1 Excess Hydrazine (>1.0 equiv)

Figure 1: Reaction mechanism showing critical divergence points.[1] High temperatures lead to oligomers (tars), while excess hydrazine attacks the distal ester to form the bis-hydrazide.

Troubleshooting Guide (FAQ Format)
Q1: "My product is an oil that won't solidify. How do I fix it?"

Diagnosis: You likely have residual hydrazine salts or water trapped in the lattice. The product is an enol and can form hydrogen-bonded networks with water. The Fix:

  • Dissolve the oil in a minimum amount of warm Ethanol.

  • Add Diethyl Ether or Hexanes until the solution turns slightly cloudy (turbidity point).

  • Store at -20°C overnight.

  • Advanced Trick: If it remains oily, dissolve in EtOAc and wash once with cold 0.1 M HCl (to remove hydrazine), then brine, dry, and evaporate. Warning: Do not use base; the product is acidic.

Q2: "I used 1.5 equivalents of hydrazine to ensure conversion, but my yield dropped."

Diagnosis: Stoichiometric suicide. The Science: The target molecule contains an ester group.[2][3] Hydrazine is a potent nucleophile. If you have excess hydrazine, it will attack the ethyl ester of your product (or the starting material) to form the carbohydrazide (a bis-hydrazide species). This byproduct is insoluble and often co-precipitates, contaminating the yield or forming a "brick." Corrective Action: Always use a slight deficit of hydrazine (0.95–0.98 equiv). It is better to leave unreacted DEAD (washed away in filtrate) than to destroy your product.

Q3: "The NMR shows two sets of peaks. Is my product impure?"

Diagnosis: Likely false alarm (Tautomerism). The Science: In solution (especially DMSO-d6 or CDCl3), the pyrazole ring exists in equilibrium between the 3-oxo (keto) and 5-hydroxy (enol) forms.

  • Keto form: CH2 signal visible (approx 3.5-4.0 ppm).

  • Enol form: CH signal visible (approx 5.8-6.0 ppm) + broad OH. Verification: Run the NMR with a drop of D₂O. If the OH/NH signals disappear and the spectrum simplifies, it is tautomerism, not impurity.

Diagnostic Decision Tree

Use this flow to determine the next step for your current batch.

Troubleshooting Start Evaluate Reaction Result State1 Solid formed, but wrong MP Start->State1 State2 Viscous Oil (No Solid) Start->State2 State3 Low Yield (<40%) Start->State3 Action1 Check Stoichiometry. Did you use >1.0 eq Hydrazine? State1->Action1 Action2 Triturate with Et2O/Hexane State2->Action2 Action3 Check Aqueous Layer. Did you wash with Base? State3->Action3 Result1 Bis-hydrazide formed. Discard & Restart. Action1->Result1 Yes Result2 Product Crystallizes Action2->Result2 Result3 Product lost as salt. Acidify aq. layer to pH 4. Action3->Result3 Yes

Figure 2: Troubleshooting logic flow for common isolation issues.

References & Authority
  • Aggarwal, V. K., et al. "Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition." Organic Syntheses, Coll. Vol. 10, p. 120. (General methodology for hydrazine condensations).

  • Knorr, L. "Ueber die Constitution der Pyrazolabkömmlinge." Berichte der deutschen chemischen Gesellschaft, 1895. (Foundational work on pyrazole tautomerism).

  • ChemicalBook Protocol. "Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate." (Verifies the Oxalacetate/DEAD routes and reflux conditions).

  • National Institutes of Health (NIH) / PubChem. "Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate Compound Summary." (Confirming tautomeric structures and physical properties).

  • Holzer, W., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules, 2019.[2][4] (In-depth NMR analysis of the keto-enol equilibrium).

Sources

controlling regioselectivity in alkylation of 5-hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Alkylation of 5-Hydroxypyrazoles

Status: Active Operator: Senior Application Scientist Ticket ID: PYR-ALK-5502

Welcome to the Heterocycle Functionalization Support Hub.

You are likely here because your simple alkylation of a 5-hydroxypyrazole (pyrazolin-5-one) resulted in a "chromatographic nightmare"—a mixture of


-, 

-, and possibly

-alkylated products.

Do not panic. This scaffold is notoriously promiscuous due to annular tautomerism . The 5-hydroxypyrazole motif does not exist as a single static structure; it is a shapeshifting equilibrium between three forms: the OH-form (enol), the NH-form (amide-like), and the CH-form (ketone).[1]

This guide deconstructs the equilibrium and provides validated protocols to force the reaction toward your desired regioisomer.

Module 1: The Tautomeric Landscape (The "Why")

Before adding reagents, you must understand what species you are actually alkylating.[1] The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects.

  • Oxygen (Hard Nucleophile): Favored by "hard" electrophiles and conditions that trap the enol form.

  • Nitrogen (Intermediate Nucleophile): The kinetic product in many basic alkylations.[1]

  • Carbon (C4) (Soft Nucleophile): The thermodynamic sink.[1] Soft electrophiles (e.g., benzyl halides, Michael acceptors) often attack here.[1]

Visualizing the Equilibrium:

Tautomerism OH_Form OH-Form (Aromatic, Enol) Target: O-Alkylation NH_Form NH-Form (Pyrazolone) Target: N-Alkylation OH_Form->NH_Form Polar Solvents (DMSO, MeOH) NH_Form->OH_Form Non-Polar Solvents (CDCl3, Toluene) CH_Form CH-Form (Non-Aromatic) Target: C-Alkylation NH_Form->CH_Form Keto-Enol Tautomerism CH_Form->NH_Form

Caption: Solvent-dependent equilibrium of 5-hydroxypyrazoles. Polar solvents stabilize the charge-separated NH-form.

Module 2: Targeting -Alkylation

The Challenge: Simple alkylation with alkyl halides and base (e.g.,


/Acetone) rarely gives exclusive 

-product because the amide-like nitrogen (NH-form) is often more nucleophilic.[1]

The Solution: The Mitsunobu Reaction .[2][3][4][5][6] This is the gold standard for


-selectivity. It activates the alcohol (on the pyrazole) and forces coupling with an external alcohol, proceeding with inversion of configuration if the external alcohol is chiral.
Protocol: Mitsunobu -Alkylation

Scope: High selectivity for O-alkylation over N- or C-alkylation.

  • Reagents:

    • Substrate: 5-Hydroxypyrazole (1.0 equiv)

    • Alcohol (

      
      ): 1.1 equiv (Primary or Secondary)[1]
      
    • Triphenylphosphine (

      
      ): 1.2 equiv[1]
      
    • DIAD or DEAD (Azodicarboxylate): 1.2 equiv

    • Solvent: Dry THF or Toluene (0.1 M)

  • Procedure:

    • Dissolve pyrazole, alcohol, and

      
       in anhydrous THF under 
      
      
      
      .
    • Cool to 0 °C.

    • Add DIAD dropwise over 15 minutes. (Exothermic!)

    • Allow to warm to RT and stir for 12–24 hours.

    • Workup: Concentrate and purify via flash chromatography.

Troubleshooting:

  • Issue: Poor conversion.

  • Fix: The pKa of 5-hydroxypyrazoles is generally acidic enough (~6-8) for Mitsunobu. If the reaction stalls, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      for a more potent catalytic cycle.[1]
    

Module 3: Targeting -Alkylation

The Challenge: Distinguishing between


 and 

(if the pyrazole is unsymmetrical) and preventing

-alkylation.

The Solution: Use Polar Aprotic Solvents and Hard Leaving Groups . Polar solvents (DMF, DMSO) break up ion pairs, making the nitrogen anion more accessible. Using "harder" alkylating agents (e.g., Alkyl Tosylates or Mesylates rather than Iodides) can sometimes improve


 vs 

ratios.[1]
Protocol: Base-Mediated -Alkylation

Scope: General N-alkylation.[3][7] Note: N1/N2 selectivity depends on steric bulk of substituents.

  • Reagents:

    • Substrate: 5-Hydroxypyrazole[8][9][10][11]

    • Base:

      
       (mild) or 
      
      
      
      (strong)[1]
    • Electrophile: Alkyl Bromide or Alkyl Tosylate (1.1 equiv)[1]

    • Solvent: DMF (Dimethylformamide)[12]

  • Procedure:

    • Dissolve pyrazole in DMF (0.2 M).

    • Add Base (

      
      , 1.5 equiv).[1] Stir 30 min to form the anion.
      
    • Add Electrophile.[3]

    • Heat to 60 °C if using mild base; RT if using

      
      .
      

Troubleshooting N1 vs. N2 Selectivity:

  • Scenario: You have a substituent at position 3 (e.g., Methyl, Phenyl).[1][13]

  • Outcome: Alkylation typically favors the less sterically hindered nitrogen (N1, distal to the substituent).[1][12]

  • Tip: If you need the more hindered isomer, block N1 with a transient protecting group (e.g., THP), alkylate, and deprotect, or switch to acid-catalyzed alkylation using trichloroacetimidates, which sometimes alters selectivity patterns.[1]

Module 4: Targeting -Alkylation (C4)

The Challenge:


-alkylation is often an unwanted side reaction (the "thermodynamic sink"). However, if you want to functionalize C4, you must exploit the "softness" of this position.

The Solution: Soft Electrophiles or Michael Addition . The C4 carbon is the softest nucleophile in the triad. It reacts preferentially with soft electrophiles (benzyl bromides, allyl halides) or Michael acceptors (acrylates).[1]

Protocol: C4-Benzylation (Thermodynamic Control)
  • Reagents:

    • Substrate: 5-Hydroxypyrazole[8][9][10][11]

    • Base:

      
       or 
      
      
      
      [1]
    • Electrophile: Benzyl Bromide (Soft electrophile)[1]

    • Solvent: Non-polar (Dioxane or Toluene) – Non-polar solvents destabilize the N-anion, favoring the neutral CH-form intermediate.[1]

  • Procedure:

    • Reflux the mixture. High temperatures favor the thermodynamic product (

      
      -alkylation) over the kinetic product (
      
      
      
      - or
      
      
      -alkylation).

Summary of Conditions

Desired OutcomeKey ReagentsSolventMechanism Note

-Alkylation

/ DEAD / R-OH
THF / TolueneMitsunobu . Activates oxygen specifically. Inversion of R-OH stereochemistry.

-Alkylation (Alt)

/ R-X
Benzene / EtherSilver coordinates to halide, favoring "hard" attack by Oxygen.[1]

-Alkylation

or

/ R-X
DMF / DMSOPolar aprotic solvents favor N-anion reactivity. Sterics dictate N1 vs N2.

-Alkylation

/ Benzyl-Br
Dioxane (Reflux)Thermodynamic control. Soft electrophiles prefer C4.

Troubleshooting Flowchart

Use this logic gate to determine your next experimental step.

DecisionTree Start Start: 5-Hydroxypyrazole Alkylation Target What is your target regioisomer? Start->Target O_Alk Target: O-Alkylation Target->O_Alk N_Alk Target: N-Alkylation Target->N_Alk C_Alk Target: C-Alkylation Target->C_Alk Mitsunobu Use Mitsunobu Conditions (PPh3, DEAD, R-OH) *Best Selectivity* O_Alk->Mitsunobu Silver Use Ag2CO3 / R-X (If alcohol not available) O_Alk->Silver Base Use NaH / DMF (Kinetic Control) N_Alk->Base Soft Use Soft Electrophile (Benzyl Br, Allyl Br) C_Alk->Soft Thermo High Temp / Non-Polar Solvent (Thermodynamic Control) C_Alk->Thermo Sterics Is Pyrazole Unsymmetrical? Base->Sterics N1 Major Product: N1 (Less Hindered) Sterics->N1 Standard N2 Major Product: N2 (More Hindered) *Difficult to force directly* Sterics->N2 Requires Blocking Group

Caption: Decision matrix for selecting reagents based on target regioisomer.

References

  • Katritzky, A. R. ; et al. Tautomerism of Heterocycles.[1] Advances in Heterocyclic Chemistry, 2000 , 76, 1-290.[1] Link[1]

  • Elguero, J.; et al. The Tautomerism of Heterocycles. Academic Press, 1976.
  • Groziak, M. P. Mitsunobu Alkylation of 5-Hydroxypyrazoles. Journal of Organic Chemistry, 2002 , 67, 2412.[1] (Demonstrating O-selectivity).

  • Deng, X. ; Mani, N. S.[14] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 2008 , 73, 2412–2415.[1][14] Link[1]

  • Fustero, S.; et al. Regioselective N-Alkylation of Pyrazoles. Journal of Organic Chemistry, 2008, 73, 3523. (Discussing solvent/base effects on N-selectivity).

Sources

Technical Support Center: Purification of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-5OH-REC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Urgency: High (Downstream Synthesis Critical)

Executive Summary

You are attempting to purify Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (also known as ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate). This compound is a notorious "chameleon" in the lab due to keto-enol tautomerism , which drastically affects its solubility and crystallization behavior.

Common failure modes include:

  • Oiling Out: The product separates as a sticky oil rather than crystals.

  • Persistent Color: Yellow/brown impurities (azine byproducts) that survive standard filtration.

  • Inconsistent Melting Points: Ranges from 135°C to >180°C reported, often due to solvation or tautomeric ratios.

This guide provides a self-validating protocol to navigate these issues.

Module 1: The "Golden Standard" Recrystallization Protocol

Solvent System: Ethanol (EtOH) / Water (


)
Mechanism:  The compound is highly soluble in hot ethanol (enol form favored) but significantly less soluble in water and cold ethanol (keto form precipitates).
Step-by-Step Methodology
  • Dissolution (The "Saturation" Phase):

    • Place your crude solid in an Erlenmeyer flask.

    • Add absolute ethanol (approx. 5–7 mL per gram of crude).

    • Heat to boiling (

      
      ) with stirring.
      
    • Critical Check: If the solid does not dissolve completely, add more ethanol in 1 mL increments. If a small amount of dark grit remains, this is likely inorganic salt (NaCl/KCl) from the synthesis—filter this out hot immediately.

  • The "Anti-Solvent" Addition:

    • Remove the flask from the heat source.

    • While the solution is still hot (but not violently boiling), add hot distilled water dropwise.

    • Stop Point: Stop adding water the moment you see a persistent cloudiness (turbidity) that does not disappear with swirling.

    • Add one drop of ethanol to clear the solution back to transparency.

  • Crystallization (The "Thermodynamic" Phase):

    • Cover the flask with foil (to prevent dust and evaporation).

    • Allow to cool to room temperature undisturbed for 2–3 hours.

    • Advanced Move: Once at room temp, move to a

      
       fridge for 1 hour to maximize yield.
      
  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with a cold 1:1 EtOH:

      
       mixture.
      
    • Dry in a vacuum oven at

      
       overnight.
      

Expected Yield: 70–85% Target Melting Point:


 (Pure form) [1, 2].

Module 2: Troubleshooting Decision Tree

Use the following logic flow to diagnose failures in real-time.

RecrystallizationLogic Start Start: Crude Material Dissolve Dissolve in Hot EtOH Start->Dissolve Insoluble Insolubles Present? Dissolve->Insoluble FilterHot Hot Filtration Insoluble->FilterHot Yes (Salts) Cool Cool Slowly Insoluble->Cool No FilterHot->Cool Result Outcome? Cool->Result Oil Oiling Out Result->Oil Phase Sep Crystals White Crystals Result->Crystals Success Colored Yellow/Brown Crystals Result->Colored Impurity ActionOil Reheat -> Add Seed Crystal -> Slower Cooling Oil->ActionOil Success Dry & Analyze Crystals->Success ActionColor Redissolve -> Add Activated Carbon -> Filter Hot Colored->ActionColor ActionOil->Cool ActionColor->Cool

Figure 1: Decision matrix for purifying ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Follow the path based on visual observation of the cooling flask.

Module 3: Deep Dive - Why is it "Oiling Out"?

The Phenomenon: Instead of crystals, you see a second liquid layer form at the bottom of the flask. This happens when the compound's melting point is depressed below the solvent's boiling point due to impurities, or when the "Limit of Supersaturation" is crossed too rapidly (Labile Zone).

The Fix (The "Seeding" Protocol):

  • Reheat the mixture until the oil redissolves into a single phase.

  • Add a Seed: If you have any pure crystals from a previous batch, add a microscopic amount to the cooling solution at approx

    
    .
    
  • Scratching: If no seed is available, take a glass rod and vigorously scratch the inner wall of the flask at the air/liquid interface. The microscopic glass shards act as nucleation sites.

  • Slower Cooling: Wrap the flask in a towel. This slows the heat loss, keeping the system in the "Metastable Zone" longer, favoring crystal growth over phase separation (oiling).

Module 4: The "Yellow Curse" (Impurity Profiling)

If your product is yellow, it contains azine impurities .

  • Origin: This compound is synthesized from diethyl oxalacetate and hydrazine.[1] Excess hydrazine can oxidize or condense to form conjugated azine byproducts, which are intensely colored [3].

Data: Impurity Impact Table

Impurity TypeVisual IndicatorRemoval Strategy
Azines (Hydrazine oligomers) Bright Yellow / OrangeActivated Charcoal (Carbon) wash while hot.
Inorganic Salts (NaCl) White/Grey Grit (insoluble in hot EtOH)Hot filtration (gravity filtration with fluted paper).
Hydrolysis Product (Acid) Melting Point Shift (>180°C)Wash solid with dilute Sodium Bicarbonate (

).

The Charcoal Protocol:

  • Dissolve crude in boiling ethanol.

  • Add Activated Carbon (approx 5% by weight of crude). Caution: Add slowly to avoid boil-over.

  • Stir at reflux for 15 minutes.

  • Filter through a Celite pad (diatomaceous earth) while hot to remove the carbon.

  • Proceed to crystallization.[2][3]

Module 5: Tautomerism & Analysis

Do not be alarmed if your NMR looks "messy" or your melting point varies slightly. This molecule exists in equilibrium.

Tautomerism OH_Form Enol Form (5-hydroxy) Soluble in EtOH NH_Form Keto Form (5-oxo / Pyrazolone) Precipitates OH_Form->NH_Form H-Shift Equilibrium

Figure 2: The keto-enol tautomerism. In solution (NMR), you may see broad peaks due to rapid exchange. In solid state (XRD), the keto form usually predominates due to intermolecular Hydrogen bonding [4].

FAQ: Frequently Asked Questions

Q: Can I use Ethyl Acetate/Hexanes instead of Ethanol/Water? A: Yes, but with caution. Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is polar.[4] It dissolves well in Ethyl Acetate. Adding Hexanes often causes it to "oil out" instantly because the polarity change is too drastic. If you must use this system, add Hexanes very slowly to a refluxing Ethyl Acetate solution.

Q: My melting point is 180°C+. What happened? A: You likely hydrolyzed the ester to the carboxylic acid (5-hydroxy-1H-pyrazole-3-carboxylic acid) or you have the hydrazine salt. Check your synthesis conditions. If you boiled it in water/acid for too long, hydrolysis is probable.

Q: The product is acidic.[2] Can I purify it by Acid/Base extraction? A: Yes. This is an excellent alternative to recrystallization.

  • Dissolve crude in 1M NaOH (The phenol/enol deprotonates).

  • Filter off any non-acidic impurities (organics).

  • Slowly acidify the filtrate with 1M HCl to pH 3–4.

  • The product will precipitate as a white solid.

References

  • ChemicalBook. (2024). Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate Properties and Melting Point Data. Retrieved from

  • Thermo Fisher Scientific. (2024). Ethyl 3-methyl-1H-pyrazole-5-carboxylate Specifications (Analog Comparison). Retrieved from

  • National Institutes of Health (NIH). (2018). Synthesis and Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[1][5] Retrieved from

  • Beilstein Journal of Organic Chemistry. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from

Sources

overcoming solubility issues of pyrazole carboxylates in organic synthesis

[1]

Topic: Overcoming Solubility Issues of Pyrazole Carboxylates Ticket ID: PYR-SOL-992 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "brick dust" phenomenon common to pyrazole carboxylates. These scaffolds are ubiquitous in medicinal chemistry (e.g., Celecoxib, Sildenafil) but are notorious for their high crystallinity and poor solubility in standard organic solvents.

The Root Cause: The insolubility of pyrazole carboxylates arises from a synergistic "lock":

  • Intermolecular Hydrogen Bonding: The pyrazole N-H acts as a donor, while the carbonyl oxygen and the pyridinic nitrogen act as acceptors, creating a tight, high-energy crystal lattice.

  • 
    -
    
    
    Stacking:
    The planar heteroaromatic ring facilitates strong stacking interactions.

This guide provides field-proven protocols to break these interactions during reaction, workup, and purification.

Module 1: Solvent Engineering & Selection

FAQ: Why won't my starting material dissolve, even in refluxing THF?

A: Pyrazole carboxylates often have lattice energies that exceed the solvation energy provided by standard ethers (THF, Dioxane) or chlorinated solvents (DCM). You must disrupt the hydrogen bonding network.

Troubleshooting Guide: The Solvent Hierarchy

Use this tiered approach to select the correct solvent system. Do not simply move to DMSO immediately, as it complicates workup.

TierSolvent SystemMechanism of ActionRecommended For
1 EtOH or MeOH (Reflux) Protic solvent competes for H-bonds.Esters, simple alkyl-pyrazoles.
2 Toluene/AcOH (10:1) Acid disrupts intermolecular N-H...N bonds.Condensation reactions (e.g., hydrazine + diketone).[1][2][3][4][5]
3 DMF or NMP High dipole moment; breaks lattice energy.

or coupling reactions requiring high T (>100°C).
4 DMAc + LiCl (5%) "Pseudo-ionic liquid" effect; disrupts aggregation.Highly insoluble, fused-ring pyrazoles.
Visual Workflow: Solvent Selection Decision Tree

SolventSelectionStartSubstrate Solubility CheckCheck1Soluble in DCM/THF?Start->Check1Check2Soluble in Refluxing EtOH?Check1->Check2NoSol1Use Standard Solvents(DCM, THF, EtOAc)Check1->Sol1YesCheck3Requires High Temp (>100°C)?Check2->Check3NoSol2Use Protic Solvents(MeOH, EtOH, iPrOH)Check2->Sol2YesSol3Use Polar Aprotic(DMF, DMSO, NMP)Check3->Sol3YesSol4Use 'Exotic' Systems(DMAc + LiCl, Sulfolane)Check3->Sol4No (Extreme Insolubility)

Caption: Logic flow for selecting the appropriate solvent based on pyrazole solubility and reaction requirements.

Module 2: Reaction Optimization (The "Stalled Slurry")

Issue: Reaction stalls at 50% conversion because the product precipitates and coats the stirring bar/reactants.

Technical Insight: Heterogeneous reactions often fail because the active surface area decreases as the product crystallizes on the solid starting material.

Protocol: The "Melt and Dissolve" Strategy

Instead of adding more solvent (which dilutes the rate), use Microwave-Assisted Synthesis or Phase Transfer Catalysis (PTC) .

Method A: Microwave Irradiation [6]

  • Transfer slurry to a microwave vial.

  • Add a "coupling absorber" solvent (e.g., 0.5 mL DMF) to the existing mixture if using non-polar solvents.

  • Heat to 120–150 °C for 10–20 minutes.

    • Why: Superheating dissolves the lattice momentarily, allowing the reaction to proceed in a homogeneous phase before cooling.

Method B: Hydrotropic Additives (Green Chemistry) For aqueous or semi-aqueous reactions (e.g., hydrolysis of esters):

  • Add Sodium p-toluenesulfonate (NaPTS) (0.5 – 1.0 equiv).

  • Mechanism: NaPTS acts as a hydrotrope, disrupting the water structure and increasing the solubility of organic molecules in water by orders of magnitude without using harsh organic co-solvents [1].

Module 3: Workup & Purification

FAQ: My product is stuck on the Silica column (Tailing).

A: Pyrazoles are basic/amphoteric. They interact strongly with the acidic silanol groups on silica gel, causing streaking and yield loss.

Protocol: Deactivated Silica Chromatography

Do not use standard silica. You must "cap" the silanol groups.

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (Et3N) .

  • Eluent: Run the column with DCM : MeOH : NH4OH (90 : 9 : 1).

    • Note: The ammonium hydroxide competes for the acidic sites on the silica, allowing the pyrazole to elute freely [2].

Protocol: The "pH Swing" Isolation (Avoids Column)

If your pyrazole has a free N-H, exploit its acidity/basicity to avoid chromatography entirely.

  • Dissolution: Suspend the crude solid in water.

  • Acidification: Add 1M HCl until pH < 2.

    • Result: The pyrazole protonates (forming the pyrazolium salt) and dissolves.[7] Impurities that are non-basic remain solid.

  • Filtration: Filter off the insoluble impurities.

  • Precipitation: Slowly add 1M NaOH to the filtrate until pH ~ 7-8.

    • Result: The free base pyrazole precipitates as a pure solid.

  • Collection: Filter and wash with cold water.

Visual Workflow: Purification Decision Matrix

PurificationMatrixCrudeCrude Reaction MixtureSolubleIs it soluble inorganic solvent?Crude->SolubleAcidBaseDoes it haveionizable groups?Soluble->AcidBaseYesSoxhletSoxhlet Extraction(Continuous Hot Solvent)Soluble->SoxhletNo (Brick Dust)pHSwingpH Swing Extraction(HCl -> NaOH)AcidBase->pHSwingYes (Amphoteric)DeactColDeactivated Silica Column(DCM/MeOH/NH3)AcidBase->DeactColNo (Neutral)RecrystRecrystallization(EtOH/H2O)pHSwing->RecrystFinal PolishDeactCol->RecrystFinal Polish

Caption: Decision matrix for isolating pyrazole carboxylates based on solubility and ionization properties.

Module 4: Pro-active Structural Modification

Strategy: The "Masking" Approach

If solubility is a persistent bottleneck in a multi-step synthesis, protect the N-H group early. This breaks the intermolecular H-bonding network and dramatically increases solubility in organic solvents (DCM, EtOAc).

Recommended Protecting Groups:

  • THP (Tetrahydropyranyl):

    • Pros: Lipophilic, easy to put on (DHP, cat. acid), easy to take off (mild acid/MeOH) [3].

    • Solubility Impact: High. Converts a solid "brick" into an oil or low-melting solid.

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Pros: Stable to many conditions, removed by Fluoride (TBAF).

    • Solubility Impact: Very High.

  • Boc (tert-Butyloxycarbonyl):

    • Pros: Very common, removed by TFA.

    • Cons: Can be thermally unstable or labile to nucleophiles on the electron-deficient pyrazole ring [4].

References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate Q&A. [Link]

  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. RSC Advances. [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. J. App.[1][3][8] Pharm. Sci. [Link]

optimizing reflux time for hydrazine and diester condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrazine & Diester Condensation Optimization

Core Directive: The Kinetic Challenge of Cyclization

The condensation of diesters (or cyclic anhydrides) with hydrazine to form cyclic hydrazides (e.g., pyridazine-3,6-diones, phthalhydrazides) is a competition between intramolecular cyclization and intermolecular oligomerization .

As a researcher, your primary goal is to drive the reaction toward the thermodynamic sink—the 6-membered heterocyclic ring—while avoiding the kinetic trap of linear polyhydrazides. Reflux time is not a static variable; it is a function of steric hindrance, solvent boiling point, and the solubility of the intermediate mono-hydrazide.

This guide moves beyond "standard recipes" to provide a logic-based framework for optimizing your specific substrate.

Troubleshooting Guide (Q&A)

Q1: I followed the standard 3-hour reflux in ethanol, but TLC shows significant starting material and a baseline streak. What is happening?

Diagnosis: The reaction is likely stuck at the mono-hydrazide intermediate . Technical Insight: The first nucleophilic attack by hydrazine on the ester is generally fast. The second step—ring closure—is the rate-determining step (RDS). If your diester has steric bulk (e.g., ortho-substituents) or electron-donating groups, the electrophilicity of the second carbonyl is reduced. Solution:

  • Extend Reflux: Increase time to 12–16 hours.

  • Switch Solvents: Ethanol boils at 78°C. Switch to n-butanol (117°C) or acetic acid (118°C) . The higher thermal energy helps overcome the activation barrier for the second cyclization step.

  • Catalysis: Add a catalytic amount of acetic acid if using neutral solvents. Acid catalysis activates the carbonyl oxygen, facilitating the nucleophilic attack.

Q2: Instead of a crystalline precipitate, I obtained a gummy, amorphous solid. How do I fix this?

Diagnosis: You have likely formed linear oligomers rather than the cyclic product. Technical Insight: This is often a concentration issue. According to the Ruggli-Ziegler dilution principle , high concentrations favor intermolecular reactions (polymerization), while lower concentrations favor intramolecular reactions (cyclization). Solution:

  • Dilution: Increase your solvent volume. A 0.1 M to 0.2 M concentration is ideal for difficult cyclizations.

  • Reverse Addition: Do not dump hydrazine into the diester. Add the diester solution slowly to a refluxing solution of hydrazine. This ensures a high local concentration of hydrazine relative to the diester, discouraging chain growth.

Q3: My product is soluble in the reflux solvent and won't precipitate upon cooling. How do I isolate it without crashing out impurities?

Diagnosis: The product is too polar or the solvent volume is too high. Technical Insight: Hydrazides are amphoteric but generally polar. Solution:

  • Volume Reduction: Distill off 50–70% of the solvent after the reaction is complete.

  • pH Adjustment: Cyclic hydrazides (like maleic hydrazide) are acidic (pKa ~5.6). If you used excess hydrazine, the product may exist as a soluble hydrazine salt. Acidify the cooled mixture with 2M HCl to pH ~2–3 to protonate the hydrazide and force precipitation.

Experimental Protocol: The Self-Validating Workflow

This protocol includes checkpoints to validate the reaction during the process, preventing wasted time.

Reagents:

  • Diester substrate (1.0 equiv)

  • Hydrazine Hydrate (80% or 64% aq., 2.0–3.0 equiv) — Note: Excess is used to drive kinetics; unreacted hydrazine is water-soluble and easily removed.

  • Solvent: Ethanol (Initial trial) or Acetic Acid (Difficult substrates).

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the diester in Ethanol (10 mL per mmol).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

    • Checkpoint 1: Observe exotherm. A lack of exotherm suggests the diester is highly unreactive.

  • Reflux: Heat to reflux (78°C).

    • Standard Time: 4 hours.

    • Checkpoint 2 (TLC): Check for disappearance of the non-polar diester spot. If the diester is gone but a new polar spot (mono-hydrazide) persists, continue reflux.

  • Workup (Precipitation Method):

    • Cool the mixture to 0°C in an ice bath.

    • If solid forms: Filter and wash with cold ethanol.

    • If no solid: Concentrate to 1/3 volume, acidify to pH 3 with HCl, and cool again.

Visualizations

Figure 1: Reaction Pathway & Kinetic Competition

This diagram illustrates the critical branching point between the desired cyclization and the undesired polymerization.

ReactionPathway cluster_conditions Optimization Factors Diester Diester Substrate Mono Mono-Hydrazide Intermediate Diester->Mono Fast Nucleophilic Attack (Hydrazine Excess) Cyclic Cyclic Hydrazide (Target Product) Mono->Cyclic Intramolecular Cyclization (High Temp, Low Conc.) Polymer Linear Oligomer (Byproduct) Mono->Polymer Intermolecular Attack (High Conc., Low Temp) Reflux Time Reflux Time Solvent BP Solvent BP

Caption: The kinetic competition between ring closure (Cyclic) and chain extension (Polymer). Optimizing reflux time and temperature ensures the Mono-Hydrazide crosses the activation energy barrier to the Cyclic form.

Figure 2: Optimization Decision Tree

Use this logic flow to determine the correct modification for your specific failure mode.

OptimizationTree Start Start: Standard Reflux (EtOH, 4h, 1:2 Ratio) CheckTLC Check TLC Start->CheckTLC Result1 SM Remaining? CheckTLC->Result1 Result2 Only Polar Spot? Result1->Result2 No Action1 Increase Temp (Switch to n-BuOH) Result1->Action1 Yes (Low Reactivity) Action2 Extend Time (Overnight Reflux) Result2->Action2 Yes (Mono-hydrazide stuck) Action3 Workup: Cool & Acidify Result2->Action3 No (Product Formed)

Caption: Decision matrix for optimizing reaction conditions based on Thin Layer Chromatography (TLC) feedback.

Data & Reference Tables

Table 1: Solvent Selection for Reflux Optimization Select the solvent based on the reactivity of your diester.

SolventBoiling Point (°C)Application CaseRemoval Difficulty
Methanol 65Highly reactive aliphatic diesters.Easy (Rotovap)
Ethanol 78Standard starting point.Easy
n-Propanol 97Moderate steric hindrance.Moderate
Acetic Acid 118Unreactive/Hindered diesters. Acts as solvent & catalyst.Hard (Requires neutralization/extraction)
n-Butanol 117High-temperature requirement without acid catalysis.Hard (High BP)

Safety & Handling (Hydrazine)

  • Toxicity: Hydrazine is a potent hepatotoxin and suspected carcinogen. Always handle in a fume hood.

  • Instability: Do not use metal spatulas (especially those containing iron or copper) with high-concentration hydrazine, as they can catalyze decomposition.

  • Waste: Quench unreacted hydrazine with dilute hypochlorite (bleach) solution before disposal, converting it to nitrogen gas and water.

References

  • ChemicalBook. Synthesis of 3,6-Dimethyl Pyridazine from 2,5-hexanedione and hydrazine. Retrieved from .

  • National Institutes of Health (NIH). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents. Retrieved from .

  • BenchChem. Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Retrieved from .

  • University of Rochester. Troubleshooting: How to Improve Yield in Organic Synthesis. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Hydrazine Safety and Exposure Limits.[1] Retrieved from .

Sources

Technical Support Center: Troubleshooting the Separation of Ethyl 3-oxo-pyrazole Carboxylate Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic drug development and analysis. The separation of pyrazole tautomers—specifically derivatives like ethyl 3-oxo-pyrazole carboxylate—is a notorious bottleneck in chromatographic purification and structural characterization. This guide provides causality-driven explanations, self-validating experimental protocols, and troubleshooting FAQs to help you bypass these thermodynamic hurdles.

Core Principles: The Causality of Separation Failures

Ethyl 3-oxo-pyrazole carboxylate exists in a dynamic prototropic equilibrium, rapidly interconverting between three primary tautomeric states: the OH-form (enol), the NH-form (keto/cross-conjugated), and the CH-form (non-aromatic).

Standard silica gel chromatography and reverse-phase HPLC often fail to resolve these forms, resulting in co-elution or severe peak tailing[1]. The causality behind this failure lies in the timescale of the separation. The activation energy for proton transfer between the nitrogen and oxygen heteroatoms is incredibly low. Because the rate of tautomerization outpaces the rate of chromatographic partitioning at room temperature, the column "sees" a single, blurred average of the molecule rather than distinct isomers. To separate pyrazole tautomers, researchers frequently employ chemical trapping to form stable regioisomers[2].

Quantitative Tautomer Profiling Data

To predict the behavior of your sample, it is critical to understand the structural and electronic properties of each transient state.

Tautomeric FormStructural DesignationAromaticityRelative PolarityTypical NMR Signature (Exchangeable Proton)
OH-Form 5-hydroxy-1H-pyrazoleAromaticLow (Intramolecular H-bond)~10.0 - 12.0 ppm (broad singlet, OH)
NH-Form 3-oxo-2,3-dihydro-1H-pyrazoleCross-conjugatedHigh (Intermolecular H-bond)~9.0 - 11.0 ppm (broad singlet, NH)
CH-Form 5-oxo-4,5-dihydro-1H-pyrazoleNon-aromaticMediumN/A (Features distinct CH₂ at ~3.5 ppm)

Experimental Workflows & Self-Validating Protocols

To overcome the dynamic equilibrium, you must alter the timescale of the experiment or permanently lock the molecular structure. The N-atoms in pyrazole tautomers exhibit similar reactivity but can be differentiated once locked into stable isomeric forms[3].

Tautomer_Workflow cluster_equilibrium Dynamic Prototropic Equilibrium (Inseparable) OH OH-Form (Aromatic) CH CH-Form (Non-aromatic) OH->CH Fast Exchange Trap Chemical Trapping (Alkylation) OH->Trap NH NH-Form (Cross-conjugated) CH->NH Fast Exchange NH->OH NH->Trap O_Regio O-Alkylated Isomer (Stable) Trap->O_Regio O-alkylation N_Regio N-Alkylated Isomer (Stable) Trap->N_Regio N-alkylation Sep Chromatographic Separation O_Regio->Sep N_Regio->Sep

Chemical trapping of dynamic pyrazole tautomers enables stable chromatographic separation.

Protocol A: Chemical Trapping via Methylation (Regioisomer Locking)

Objective: Convert dynamic tautomers into static regioisomers for standard silica gel chromatography.

  • Reaction Setup: Dissolve ethyl 3-oxo-pyrazole carboxylate (1.0 eq) in anhydrous DMF. Cool to 0°C. Add K₂CO₃ (1.5 eq) followed dropwise by methyl iodide (1.2 eq). Stir for 2 hours, warming to room temperature.

  • Causality of Choice: DMF and K₂CO₃ are specifically chosen to increase the nucleophilicity of both the N and O atoms without exclusively favoring one. This ensures a mixture of N-methyl and O-methyl regioisomers is formed, effectively "freezing" the tautomers by replacing the mobile proton with a covalent methyl group.

  • Self-Validation (Reaction): Quench a 10 µL aliquot in water/EtOAc and spot the organic layer on a TLC plate (Hexane:EtOAc 7:3). The protocol validates itself if the starting material (a broad, streaky spot) has completely disappeared and is replaced by two distinct, crisp spots (the N-alkyl and O-alkyl regioisomers).

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/EtOAc. The locked isomers will now separate cleanly based on their permanent dipole moments.

  • Self-Validation (Product): Perform ¹H-NMR on the separated fractions. The absence of a highly deshielded exchangeable proton (10-12 ppm) and the presence of a sharp singlet (~3.8-4.0 ppm for N-CH₃ or O-CH₃) confirms the tautomers are permanently locked and successfully separated.

Protocol B: Kinetic Freezing via Low-Temperature NMR

Objective: Observe and quantify isolated tautomers without chemical derivatization. Low-temperature NMR can slow the proton exchange rate, allowing the observation of distinct tautomeric signals[4].

  • Sample Preparation: Dissolve the pure compound in a rigorously dried, aprotic, deuterated solvent (e.g., THF-d8 or DMF-d7).

  • Cooling: Insert the sample into the NMR spectrometer. Lower the probe temperature stepwise from 298 K down to 220 K (-53°C), acquiring a spectrum at 10 K intervals.

  • Causality of Choice: At room temperature, the proton exchange rate (

    
    ) is greater than the NMR timescale (
    
    
    
    ), causing signal averaging. Cooling removes the thermal energy required to cross the proton-transfer activation barrier, dropping
    
    
    below
    
    
    (entering the slow-exchange regime). An aprotic solvent is mandatory to prevent solvent-mediated proton shuttling, which would artificially inflate
    
    
    .
  • Self-Validation: The system validates itself when the user observes the broad, averaged peak "decoalesce." When the single peak splits into distinct, sharp signals that integrate to whole numbers, the slow-exchange regime has been successfully reached, validating the separation of the signals.

Frequently Asked Questions (FAQs)

Q: Why does my ethyl 3-oxo-pyrazole carboxylate sample appear as a single, heavily smeared peak on reverse-phase HPLC? A: The smearing is a classic symptom of dynamic prototropic tautomerism occurring on the exact same timescale as the chromatographic separation. As the molecule travels through the column, it rapidly interconverts between the OH, NH, and CH forms. Because these forms have different affinities for the stationary phase, the continuous interconversion blurs the retention time, resulting in a single, broad, or tailing peak rather than distinct signals.

Q: Can I use a chiral column or a specialized stationary phase to separate the tautomers without derivatization? A: Generally, no. While specialized stationary phases are excellent for separating stable regioisomers or enantiomers[1], they cannot overcome the fundamental thermodynamic issue of rapid proton exchange at room temperature. Unless the column is operated at sub-zero temperatures to kinetically freeze the equilibrium, the tautomers will continue to interconvert during elution.

Q: How can I definitively identify which tautomeric form is present in my synthesized powder? A: In the solid state, proton transfer is restricted, allowing a single tautomeric form to be isolated and characterized[5]. The crystal lattice restricts proton migration, effectively "locking" the molecule into its most thermodynamically stable form for that specific packing arrangement. To identify it, use solid-state Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C-NMR or single-crystal X-ray diffraction. Solution-state NMR will only show the equilibrium mixture dictated by the solvent, not the original solid-state form.

References

1.2 - uab.cat 2.3 - researchgate.net 3. 1 - benchchem.com 4.4 - fu-berlin.de 5.5 - tandfonline.com

Sources

Technical Support Center: Troubleshooting Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists. It aims to provide you, our fellow researchers and drug development professionals, with the mechanistic reasoning and field-proven insights necessary to diagnose and resolve common issues encountered during pyrazole synthesis, particularly focusing on low conversion rates.

The Foundation: Understanding the Pyrazole Cyclization

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most robust and widely used methods for constructing the pyrazole core.[1][2] It typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][3][4] Understanding the fundamental steps of this reaction is the first pillar of effective troubleshooting.

The reaction generally proceeds in two key stages:

  • Hydrazone Formation: The more reactive carbonyl group of the 1,3-dicarbonyl compound condenses with the hydrazine to form a hydrazone intermediate.

  • Intramolecular Cyclization & Dehydration: The remaining nitrogen atom of the hydrazine attacks the second carbonyl group, leading to a cyclized intermediate that subsequently dehydrates to form the stable, aromatic pyrazole ring.[5]

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration 1_3_Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + H₂O Hydrazine Hydrazine Hydrazine->Hydrazone + H₂O Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Attack Pyrazole Pyrazole Product Cyclized_Intermediate->Pyrazole - H₂O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues in a direct question-and-answer format.

Q1: My reaction shows very low conversion, and TLC/LC-MS analysis indicates a large amount of unreacted starting materials. What are the primary factors to investigate?

A1: This is the most frequent issue and often points to suboptimal reaction fundamentals rather than complex side reactions. Before exploring more advanced solutions, always validate the basics.

Core Areas to Scrutinize:

  • Purity of Starting Materials:

    • Hydrazine Derivatives: Hydrazines can degrade over time, especially if not stored properly. Use a freshly opened bottle or purify stored hydrazine before use.[6] Phenylhydrazine hydrochloride, for example, can be sensitive, and impurities can lead to the formation of red or yellow byproducts.

    • 1,3-Dicarbonyl Compounds: These substrates can be susceptible to hydrolysis, particularly under acidic or basic conditions, breaking them down before they can react.[6] Ensure the purity of your dicarbonyl compound, as impurities can catalyze unwanted side reactions.[7]

  • Reaction Stoichiometry: Ensure the correct molar ratios are being used. While a 1:1 ratio is theoretically sufficient, a slight excess (1.1-1.2 equivalents) of the hydrazine derivative is often employed to drive the reaction to completion, especially if the hydrazine is volatile or prone to degradation.[6]

  • Reaction Time and Temperature:

    • Temperature: Many pyrazole syntheses require heating to overcome the activation energy for both hydrazone formation and the final cyclization.[5] If the reaction is sluggish at room temperature, increasing the temperature to 60 °C or refluxing may be necessary.[7][8] However, excessively high temperatures can lead to degradation.[9] Monitor the reaction progress to find the optimal balance.

    • Time: Knorr-type reactions can be fast, but some substrate combinations require extended reaction times (from 1 hour to 24 hours).[2][5] Monitor the reaction by TLC or LC-MS until the starting material spot is consumed. An incomplete reaction is a common cause of low yield.[9]

Q2: The reaction is clean but stalls, often at the hydrazone intermediate stage. How can I promote the final cyclization step?

A2: The formation of a stable hydrazone that is reluctant to cyclize is a classic bottleneck. The cyclization step involves a nucleophilic attack on a carbonyl, which is often the rate-limiting step. Promoting this step is key.

Catalysis is Crucial:

  • Acid Catalysis: The cyclization is often catalyzed by acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the second hydrazine nitrogen.[10] A few drops of glacial acetic acid are commonly used.[5] If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction is already acidic, but adding a buffer like potassium acetate can sometimes improve results by modulating the pH.

  • Base Catalysis: While less common for the Knorr synthesis, certain pyrazole syntheses from other precursors can be base-mediated.[11] For the Knorr synthesis, strong bases can deprotonate the dicarbonyl compound and lead to other pathways. However, for specific isomer control, mild bases can be influential.[8]

  • Lewis Acid Catalysts: For less reactive substrates, a catalyst may be essential. Studies have shown that catalysts like nano-ZnO or silver salts can significantly improve yields and reaction rates.[1][7]

Solvent Effects: The solvent plays a pivotal role in reaction success. It not only solubilizes reactants but also influences the reaction mechanism.

  • Protic vs. Aprotic: While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to give superior results for certain arylhydrazine condensations, leading to yields of 59-98% even at room temperature.[1][7][8]

  • Water Removal: The final step is a dehydration. Using a solvent like toluene or xylene with a Dean-Stark trap can azeotropically remove water, driving the equilibrium toward the pyrazole product.

SolventTypeBoiling Point (°C)Typical Use & Rationale
Ethanol Polar Protic78Traditional, good general solvent for many substrates.[7][12]
Acetic Acid Polar Protic / Acid Catalyst118Often used as both solvent and catalyst, especially for less reactive systems.[10]
DMF / DMAc Polar Aprotic153 / 165Excellent for dissolving diverse substrates; can accelerate reactions and improve yields, especially with arylhydrazines.[1][8]
Toluene / Xylene Nonpolar111 / ~140Allows for higher temperatures and azeotropic removal of water to drive the reaction to completion.
Ethylene Glycol Polar Protic197An effective "green" solvent option that can afford good to excellent yields at room temperature in some protocols.[1][7]
Q3: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I improve selectivity?

A3: Regioisomerism is a common and mechanistically fascinating challenge. When an unsymmetrical dicarbonyl reacts with a substituted hydrazine, the initial condensation can occur at either carbonyl group, leading to two different hydrazone intermediates and, ultimately, two pyrazole regioisomers.[1]

Controlling Regioselectivity:

  • Steric Hindrance: The most straightforward control element. A bulky substituent on either the dicarbonyl or the hydrazine will sterically direct the initial attack to the less hindered carbonyl group.[6]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. For example, in a β-ketoester, the ketone is generally more electrophilic and reactive than the ester, favoring initial attack at the ketone position.[5]

  • pH Control: The regioselectivity can be highly pH-dependent. Acidic conditions may favor one reaction pathway, while basic conditions favor another.[6] For instance, in some systems, acetic acid in toluene favors one isomer, while sodium ethoxide in ethanol favors the other.[6] This is because the pH affects which carbonyl is more readily protonated and activated.

  • Solvent Choice: The solvent can influence which tautomer of the dicarbonyl compound is present in solution, thereby affecting which carbonyl is more accessible for attack. Aprotic dipolar solvents have been shown to improve regioselectivity in some cases.[6][8]

Q4: How can I effectively purify my final pyrazole product away from starting materials and byproducts?

A4: Purification can be challenging, especially if the reaction is not clean.

  • Recrystallization: This is the preferred method if your product is a solid. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[13] This is highly effective at removing colored impurities often formed from hydrazine degradation.

  • Acid-Base Extraction: Pyrazoles are weakly basic due to the lone pair on the N2 nitrogen.[14] The product can often be extracted from an organic layer (e.g., ethyl acetate) into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities, after which the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to precipitate the pure pyrazole, which can then be extracted back into an organic solvent.[15][16]

  • Column Chromatography: If recrystallization and extraction fail, silica gel chromatography is the next step.

    • Caution: Pyrazoles, being basic, can stick to acidic silica gel, leading to poor recovery and streaking. To mitigate this, deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (~1-2%).[13]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).

  • Hydrazine Addition: Add the hydrazine derivative (1.1 equivalents) to the solution. If using a solid hydrazine salt, it can be added directly.

  • Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the reaction mixture. The temperature and time will be substrate-dependent. Start by stirring at room temperature for 1-2 hours, monitoring by TLC. If no reaction occurs, heat the mixture to reflux (e.g., 80 °C for ethanol) and continue to monitor until the limiting starting material is consumed.[5]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with cold solvent.[17]

    • If the product remains in solution, add cold water to precipitate the solid product.[5]

    • Alternatively, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by recrystallization, acid-base extraction, or column chromatography as described in Q4.

Troubleshooting Workflow

The following diagram provides a logical decision-making process for addressing low conversion.

Troubleshooting_Workflow Start Low Conversion Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Basic Conditions (Stoichiometry, Time) Check_Purity->Check_Conditions TLC_Analysis Analyze by TLC/LC-MS: What is present? Check_Conditions->TLC_Analysis Unreacted_SM Mainly Unreacted Starting Material TLC_Analysis->Unreacted_SM Starting Material Hydrazone_Stall Hydrazone Intermediate Accumulated TLC_Analysis->Hydrazone_Stall Intermediate Complex_Mixture Complex Mixture/ Degradation TLC_Analysis->Complex_Mixture Side Products Increase_Temp Increase Temperature or Reaction Time Unreacted_SM->Increase_Temp Screen_Solvents Perform Solvent Screen (e.g., DMF, Toluene) Unreacted_SM->Screen_Solvents Add_Catalyst Add/Change Catalyst (e.g., Acetic Acid) Hydrazone_Stall->Add_Catalyst Hydrazone_Stall->Screen_Solvents Lower_Temp Lower Temperature/ Use Milder Conditions Complex_Mixture->Lower_Temp End Optimized Reaction Increase_Temp->End Add_Catalyst->End Screen_Solvents->End Lower_Temp->End

Caption: A logical workflow for troubleshooting low conversion in pyrazole synthesis.

References

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Hamad, A.A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. Available at: [Link]

  • Sheik, M.S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceutical and Biosciences Journal. Available at: [Link]

  • Dar, A.M. & Shamsuzzaman (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. Available at: [Link]

  • Shaikh, A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available at: [Link]

  • Reyes-Melo, K., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Neumaier, F., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Wang, W., et al. (2023). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Chemistry – An Asian Journal. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Aheer, A.K., et al. (2025). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). Sustainability & Circularity NOW. Available at: [Link]

  • Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. ResearchGate. Available at: [Link]

  • Optimization Reaction Conditions for Cyclization. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]

  • Effect of various temperatures and solvents in the synthesis of 5a. ResearchGate. Available at: [Link]

  • Gueddou, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • Schafroth, M.A., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. Available at: [Link]

  • Pinto, D.C.G.A., et al. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. RSC.org. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. Available at: [Link]

Sources

Technical Support Center: Crystallization of Ethyl 3-Oxo-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for the specific challenges of Ethyl 3-oxo-pyrazole derivatives . These molecules are notorious in process chemistry for their desmotropy (the ability of tautomers to crystallize separately) and their tendency to oil out due to the competing polarities of the pyrazole ring and the lipophilic ethyl/ester chains.

Current Status: Operational Role: Senior Application Scientist Context: Process Development & Solid State Chemistry

The Core Challenge: Tautomeric Control

Before selecting a solvent, you must understand that your molecule is a shapeshifter. Ethyl 3-oxo-pyrazole derivatives exist in dynamic equilibrium between three forms: CH-form , OH-form (enol) , and NH-form (keto) .

  • The Trap: Different solvents stabilize different tautomers. If your solvent screen is random, you will generate different polymorphs or solvates, making your DSC (Differential Scanning Calorimetry) data inconsistent.

  • The Goal: Select a solvent system that "locks" the molecule into a single tautomeric state that packs efficiently into a crystal lattice.

Solvent Class Impact Table
Solvent ClassRepresentative SolventsInteraction MechanismRisk Profile
Protic Polar Methanol, Ethanol, IPAH-Bond Donor/Acceptor: Stabilizes the polar NH-form or zwitterionic species via intermolecular H-bonds.High Solubility: often requires deep cooling or antisolvents. Risk of solvate formation.
Aprotic Polar DMSO, DMF, NMPStrong Dipole: Disrupts intramolecular H-bonds. Favors the most polar tautomer.Removal Difficulty: High boiling points make drying difficult. Use only for initial dissolution.
Esters/Ethers Ethyl Acetate, THF, MTBEH-Bond Acceptor: Can stabilize the OH-form (enol) if intramolecular H-bonding is possible.Peroxide Risk (Ethers): Ensure stabilizers are present. Good "middle ground" solubility.
Hydrocarbons Heptane, Toluene, HexaneVan der Waals: Forces the molecule to fold on itself (Intramolecular H-bonds). Favors CH-form or Enol.Oiling Out: The polarity gap is often too large, causing Liquid-Liquid Phase Separation (LLPS).

Workflow: The "Tautomeric Lock" Screening Protocol

Do not rely on simple evaporation. Use this logic flow to determine the optimal system.

Diagram 1: Solvent Selection Logic

SolventSelection start Start: Crude Ethyl 3-oxo-pyrazole solubility_check Check Solubility in EtOH/MeOH (50°C) start->solubility_check high_sol Fully Soluble? solubility_check->high_sol yes_sol Yes: Risk of Yield Loss high_sol->yes_sol Yes no_sol No: Solubility Limited high_sol->no_sol No antisolvent Add Antisolvent (Water or Heptane) yes_sol->antisolvent cooling Slow Cooling (0.1°C/min) no_sol->cooling check_oil Did it Oil Out? antisolvent->check_oil cooling->check_oil success Crystalline Solid check_oil->success No failure Oiling/Amorphous check_oil->failure Yes remedy Switch to Co-Solvent System (e.g., EtOAc + Heptane) failure->remedy remedy->check_oil Retry

Caption: Decision matrix for initial solvent screening, prioritizing solubility checks and oiling-out mitigation.

Troubleshooting Guide: "Oiling Out" (LLPS)

The Issue: You cool your solution, and instead of white needles, you see yellow/orange droplets at the bottom. The Cause: Liquid-Liquid Phase Separation (LLPS).[1] The solution became supersaturated, but the energy barrier to form a crystal lattice was higher than the barrier to separate into an amorphous oil. This is extremely common with ethyl esters of heterocycles.

Protocol: The "Cloud Point" Rescue

Do not simply cool further; the oil will just harden into a glass.

  • Re-heat: Heat the mixture until the oil droplets re-dissolve completely (clear solution).

  • Determine Cloud Point: Cool slowly while stirring. Note the exact temperature (

    
    ) where the first turbidity (haze) appears.
    
  • Temperature Cycling:

    • Re-heat to

      
      .
      
    • SEEDING (Critical): Add 0.1 wt% of pure seed crystals (if available) at this temperature.

    • Age: Hold at this temperature for 1-2 hours. Allow the seeds to grow.

    • Slow Cool: Cool at a rate of

      
      .
      
  • Antisolvent Dosing: If using an antisolvent (e.g., water into ethanol), stop addition immediately upon first haze. Age the slurry, then resume addition very slowly.

Diagram 2: Oiling Out Mechanism & Rescue

OilingOut cluster_0 Mechanism cluster_1 Rescue Protocol supersat Supersaturated Solution llps LLPS (Oiling Out) supersat->llps High Impurity Fast Cooling crystal Nucleation (Crystals) supersat->crystal Controlled Seeding oil_detected Oil Detected reheat Re-heat to Clear oil_detected->reheat seed Add Seeds @ T_cloud + 5°C reheat->seed age Age (Ostwald Ripening) seed->age

Caption: Mechanism of Liquid-Liquid Phase Separation (LLPS) and the seeding intervention required to bypass the oil phase.

Frequently Asked Questions (FAQs)

Q: My product crystallizes as a hydrate in ethanol/water, but I need the anhydrous form. What should I do? A: Pyrazoles are prone to forming channel hydrates. Switch to a binary system of Ethyl Acetate and Heptane . Dissolve in minimal hot Ethyl Acetate, then add warm Heptane dropwise until cloudy. This avoids water entirely and usually yields the anhydrous form.

Q: The crystals are colored (yellow/orange), but the compound should be white. Is this a polymorph? A: Likely not. This is usually due to hydrazone impurities or oxidation products trapped in the lattice.

  • Solution: Perform a charcoal treatment in hot ethanol before crystallization. If that fails, the color might be due to the "oil" phase being trapped inside the crystals during rapid growth. Slower cooling is required.

Q: I see two different crystal shapes (needles and blocks) in the same flask. A: You are witnessing concomitant polymorphism or desmotropy.

  • Diagnosis: Isolate them and run an XRPD.

  • Fix: Your solvent system is likely on the borderline of stability for both forms. Move to a more polar solvent (to favor the NH-form) or a strictly non-polar one (to favor the CH-form) to drive the equilibrium to a single species.

Q: Can I use Acetone? A: Caution. Acetone is a good solvent, but ethyl 3-oxo-pyrazole derivatives can sometimes undergo aldol-like condensation with acetone under basic or acidic catalytic conditions (often present from synthesis residues). Ethyl Acetate is chemically safer.

References

  • Tautomerism in Acyl-Pyrazolones

    • Source: BORIS Portal (University of Bern) / Crystal Growth & Design.
    • Relevance: Establishes the existence of desmotropy (keto vs. enol forms) in crystal structures and the role of Resonance Assisted Hydrogen Bonds (RAHB).
    • Link:

  • Solvent Effects on Tautomerism

    • Source: National Institutes of Health (PMC) / Molecules.
    • Relevance: Discusses how non-polar solvents (CDCl3) favor OH-forms/dimers while polar solvents (DMSO)
    • Link:

  • Oiling Out & LLPS Mechanisms

    • Source: Mettler Toledo Technical Guides.
    • Relevance: Defines the mechanism of oiling out as Liquid-Liquid Phase Separation and provides the seeding protocol to bypass the miscibility gap.
    • Link:

  • Synthesis & Purification of Pyrazole Derivatives

    • Source: Google P
    • Relevance: Describes industrial purification of pyrazoles via acid addition salts and crystallization
    • Link:

  • Green Solvent Selection

    • Source: CHEM21 Solvent Selection Guide / RSC.
    • Relevance: Provides safety and environmental rankings for solvents like Heptane (Recommended) vs. Hexane (Hazardous)
    • Link:

Sources

Validation & Comparative

Comparative Analysis of Tautomeric Dynamics: 1H NMR Characterization of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

[1][2]

Executive Summary & Core Challenge

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (CAS: 4027-57-0) is a critical scaffold in the synthesis of bioactive heterocycles, particularly for kinase inhibitors and anti-inflammatory agents.[1][2] However, its characterization presents a notorious "Tautomer Trap" that frequently leads to misinterpretation of analytical data.[2]

Unlike rigid heterocycles, this molecule exists in a dynamic equilibrium between three primary tautomeric forms: the OH-form (enol) , the NH-form , and the CH-form (keto/pyrazoline) .[2] This guide objectively compares the 1H NMR spectral signatures of these forms across different solvent systems, providing a self-validating protocol to confirm structural integrity.

The Comparison Matrix
FeatureOH-Tautomer (Enol) CH-Tautomer (Keto)
Dominant Solvent Polar Aprotic (DMSO-d6)Non-polar (CDCl3)
Aromaticity Yes (Pyrazolone core)No (Pyrazoline core)
Diagnostic Signal ~5.8 - 6.0 ppm (C4-H, Singlet)~3.5 - 3.8 ppm (C4-H2, Singlet)
Detection Challenge Broad OH/NH peaksExchange broadening

Structural Dynamics & Tautomerism

To interpret the spectrum, one must first visualize the equilibrium.[2] The shift in proton location fundamentally alters the hybridization of the C4 carbon from


2

Tautomerismcluster_0Diagnostic Proton ShiftEnolEnol Form (OH)Aromatic System(DMSO favored)NH_FormNH-Form(Intermediate)Enol->NH_FormProton TransferKetoKeto Form (CH)Non-Aromatic(CDCl3/Non-polar favored)NH_Form->KetoSolvent Stabilization

Figure 1: Tautomeric equilibrium pathways. The transition from Enol to Keto involves the migration of a proton to the C4 position, breaking aromaticity.[2]

Comparative Experimental Protocol

This protocol is designed to force the molecule into distinct tautomeric states for validation.[2]

Reagents & Equipment[8]
  • Analyte: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (>98% purity).[1][2]

  • Solvent A: DMSO-d6 (99.9% D) + 0.03% TMS (Stabilizes Enol form).[1][2]

  • Solvent B: CDCl3 (99.8% D) + 0.03% TMS (Favors Keto/Aggregate forms).[2]

  • Instrument: 400 MHz NMR (minimum) to resolve exchange broadening.

Step-by-Step Workflow
  • Sample Preparation (Concentration Control):

    • Standard: Dissolve 5-10 mg in 0.6 mL solvent.[1]

    • Critical: High concentrations (>20 mg/mL) in CDCl3 promote dimerization via intermolecular H-bonding, complicating the spectrum.[2] Keep concentration low.

  • Acquisition Parameters:

    • Pulse Angle: 30°.[2]

    • Relaxation Delay (d1): Set to 5.0 seconds . The quaternary carbons and exchangeable protons have long T1 relaxation times; a short delay will suppress the diagnostic OH/NH signals.[2]

    • Scans (ns): Minimum 64 scans to detect broad exchangeable protons.

  • D2O Shake (Validation Step):

    • After initial acquisition, add 1 drop of D2O to the tube, shake, and re-acquire.[2] This confirms which peaks are exchangeable (OH/NH).

Data Analysis: The Spectral Fingerprint[2]

The following table compares the chemical shifts observed in the two primary environments.

Table 1: Comparative Chemical Shift Assignment
Proton AssignmentMultiplicityShift δ (ppm) in DMSO-d6 (Enol Dominant)Shift δ (ppm) in CDCl3 (Mixture/Keto)Interpretation
Ethyl CH3 Triplet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz)
1.28 - 1.321.35 - 1.40Stable internal reference.
Ethyl CH2 Quartet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz)
4.25 - 4.304.38 - 4.45Deshielded by ester oxygen.
C4-H (Vinylic) Singlet5.75 - 5.95 Often absent or weakDiagnostic for Enol. Indicates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

carbon.
C4-H2 (Methylene) SingletAbsent3.50 - 3.80 Diagnostic for Keto. Indicates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

carbon.
NH / OH Broad Singlet10.0 - 13.5Variable / BroadHighly dependent on concentration and water content.[1]
Detailed Analysis of Regions[2]
Region 1: The Diagnostic C4 Proton (3.5 vs 6.0 ppm)

This is the "Truth Region."[2]

  • In DMSO-d6: You will observe a sharp singlet around 5.8 ppm .[1] This confirms the molecule is in the 5-hydroxy (enol) form.[1][2] The solvent's high polarity and H-bond accepting nature stabilize the hydroxyl proton, locking the double bond at C3-C4.[2]

  • In CDCl3: You may see a singlet around 3.6 ppm .[2] This represents the CH2 group of the keto form.[2] However, in CDCl3, you often observe line broadening or a mixture of peaks because the rate of tautomer exchange is comparable to the NMR time scale.[2]

Region 2: The Exchangeable Protons (>10 ppm)[2]
  • The OH and NH protons are often invisible in CDCl3 due to rapid exchange.[2]

  • In DMSO-d6, they appear as very broad humps between 10-13 ppm.[1][2]

  • Validation: If these peaks do not disappear after a D2O shake, the sample is likely contaminated with a non-exchangeable impurity (e.g., an organic acid).[2]

Analytical Decision Workflow

Use this logic flow to determine the purity and state of your compound.

WorkflowStartAcquire 1H NMR(DMSO-d6)Check_C4Check 5.5 - 6.0 ppm RegionStart->Check_C4Singlet_PresentSharp Singlet Observed?Check_C4->Singlet_PresentYes_SingletEnol Form Confirmed(Standard State)Singlet_Present->Yes_SingletYesNo_SingletCheck 3.5 - 4.0 ppmSinglet_Present->No_SingletNoCheck_KetoSinglet at ~3.6 ppm?No_Singlet->Check_KetoYes_KetoKeto Form Present(Common in non-polar solvents)Check_Keto->Yes_KetoYesNo_KetoBroad/Missing Peaks?Check_Keto->No_KetoNoExchangeRapid Exchange ModeAction: Lower Temp or Change SolventNo_Keto->ExchangeYes

Figure 2: Decision tree for interpreting spectral anomalies related to tautomerism.

Common Pitfalls & Troubleshooting

Issue 1: "I see a double set of ethyl peaks."

  • Cause: This is not necessarily an impurity.[2] It is likely a slow-exchange mixture of the Enol and Keto forms, or the presence of E/Z isomers if the NH proton is locked by intramolecular H-bonding.[2]

  • Solution: Heat the NMR probe to 50°C. If the peaks coalesce into a single set, it is a dynamic equilibrium (tautomerism).[2] If they remain distinct, it is an impurity.[2]

Issue 2: "The integration of the aromatic region is low."

  • Cause: The C4-H proton in the enol form can partially exchange with deuterium if the solvent (DMSO-d6) is "wet" or acidic, or if the sample has been sitting for days.[2]

  • Solution: Use fresh, ampule-sealed solvent.[2]

References

  • Claramunt, R. M., et al. (2006).[2][3] "The tautomerism of 1H-pyrazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry. [2]

  • PubChem. (2023).[2] "Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analogous spectral data)." National Library of Medicine.[2] [2]

  • Holzer, W., et al. (2012).[2] "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc.

  • ChemicalBook. (2023).[2] "Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate NMR Spectrum Data."

A Researcher's Guide to the Infrared Spectroscopy of Pyrazole Ester Carbonyls: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Carbonyl Signature in Drug Discovery

In the landscape of medicinal chemistry and materials science, pyrazole scaffolds are of paramount importance, forming the core of numerous bioactive compounds.[1][2] When these heterocyclic systems are functionalized with ester groups, their characterization becomes a critical step in synthesis and quality control. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying key functional groups. The carbonyl (C=O) stretching vibration of an ester is one of the most intense and diagnostically useful peaks in an IR spectrum.[3] However, its precise frequency is exquisitely sensitive to the local electronic and structural environment.

This guide provides an in-depth analysis of the characteristic IR absorption peaks for pyrazole ester carbonyls. We will explore the typical frequency range for these compounds, compare them with other common ester types, and delve into the underlying physicochemical principles that govern their vibrational behavior. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret their own spectral data with confidence and precision.

The Pyrazole Ring's Electronic Influence on the Ester Carbonyl

The vibrational frequency of a carbonyl group is fundamentally determined by the strength of the C=O double bond; a stronger, stiffer bond vibrates at a higher frequency.[4] In a typical aliphatic ester, the C=O stretch is observed in the range of 1750-1735 cm⁻¹.[5][6] This frequency is influenced by two opposing electronic effects from the single-bonded oxygen atom: the electron-withdrawing inductive effect, which strengthens the C=O bond and increases the frequency, and the electron-donating resonance effect, which weakens it and lowers the frequency.[7][8] In esters, the inductive effect typically dominates, leading to a higher frequency compared to a simple ketone (ca. 1715 cm⁻¹).[9]

When the ester moiety is attached to a pyrazole ring, this electronic interplay becomes more complex. The pyrazole ring itself introduces unique factors:

  • Inductive Effect: The two adjacent nitrogen atoms in the pyrazole ring are electronegative and exert a significant electron-withdrawing inductive effect, which tends to increase the C=O bond order and shift the stretching frequency to a higher wavenumber.

  • Resonance and Conjugation: As an aromatic heterocycle, the pyrazole ring can engage in conjugation with the ester carbonyl group. This delocalization of π-electrons reduces the double bond character of the C=O bond, lowering its force constant and shifting the absorption to a lower frequency.[4][7]

The final observed frequency of the pyrazole ester carbonyl is a net result of these competing effects. The position of the ester on the ring (e.g., C3, C4, or C5) and the nature of other substituents on the heterocycle will further modulate this electronic balance.[10][11]

Visualizing Electronic Effects in a Pyrazole Ester

The following diagram illustrates the key electronic forces at play within a pyrazole ester molecule that influence the carbonyl stretching frequency.

Caption: Electronic tug-of-war influencing the C=O frequency in pyrazole esters.

Comparative Analysis of Carbonyl Stretching Frequencies

To contextualize the IR absorption of pyrazole esters, it is instructive to compare them with standard ester classes. The data synthesized from various chemical literature sources reveals a distinct profile for these heterocyclic compounds.

Ester TypeExample StructureTypical C=O Frequency (cm⁻¹)Key Influencing Factors
Saturated Aliphatic Ester Ethyl Acetate1750 - 1735[5][6]Dominant inductive effect of the ether oxygen.
α,β-Unsaturated Ester Ethyl Acrylate1730 - 1715[5]Conjugation with the C=C bond lowers frequency.
Aryl Ester Phenyl Acetate1770 - 1755Electron-withdrawing phenyl group (inductive effect) increases frequency.
Benzoate Ester Ethyl Benzoate1730 - 1715[5]Conjugation of C=O with the aromatic ring lowers frequency.
Pyrazole-3-Carboxylate Methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate~1734[12]Balance of inductive withdrawal by N-atoms and ring conjugation.
Pyrazole-4-Carboxylate Ethyl 1H-pyrazole-4-carboxylate~1746[13]The position may alter the degree of conjugation and inductive influence.
Di-substituted Pyrazole Ester Derivative with two ester groups1772 and 1722[13]Highlights sensitivity to the specific electronic environment of each ester.

As the table illustrates, the carbonyl frequencies of pyrazole esters generally fall within the broader range of conventional esters but show significant variation. A value such as ~1734 cm⁻¹ for a pyrazole-3-carboxylate suggests that the resonance/conjugation effect from the pyrazole ring plays a substantial role in counteracting the inductive withdrawal of the nitrogen atoms, resulting in a frequency similar to a standard aliphatic ester.[12] In contrast, a value of 1746 cm⁻¹ for a pyrazole-4-carboxylate could indicate a slightly stronger net inductive effect at that position.[13] The observation of two distinct peaks at 1772 and 1722 cm⁻¹ in a di-ester substituted pyrazole is particularly insightful, demonstrating how different local environments within the same molecule can drastically alter the carbonyl bond character.[13]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining an FT-IR spectrum of a solid pyrazole ester sample using the potassium bromide (KBr) pellet method. This technique is chosen for its reliability and ability to produce sharp, well-defined spectra for solid-state analysis.

Workflow for FT-IR Analysis (KBr Pellet Method)

G A 1. Sample Preparation (Grind 1-2 mg sample with ~100 mg dry KBr) B 2. Pellet Formation (Press mixture in die under high pressure) A->B Homogenize C 3. Background Scan (Acquire spectrum of empty sample chamber) B->C Prepare Spectrometer D 4. Sample Scan (Place KBr pellet in holder and acquire spectrum) C->D Insert Sample E 5. Data Processing (Perform background subtraction and analyze peaks) D->E Generate Absorbance Spectrum

Caption: Standard workflow for obtaining an FT-IR spectrum via the KBr pellet method.

Step-by-Step Methodology
  • Materials and Equipment:

    • Pyrazole ester sample (solid, 1-2 mg)

    • FT-IR grade Potassium Bromide (KBr), desiccated (100-200 mg)

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • FT-IR Spectrometer (e.g., PerkinElmer, Bruker)

    • Spatula, sample holder

  • Sample Preparation:

    • Causality: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that minimizes scattering when properly prepared. It is crucial to use thoroughly dried KBr, as water exhibits a strong, broad O-H absorption band around 3400 cm⁻¹ which can obscure N-H stretches from the pyrazole ring.

    • Place approximately 100 mg of dry KBr into an agate mortar.

    • Add 1-2 mg of the pyrazole ester sample. The optimal ratio is roughly 1:100 sample to KBr.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering (Christiansen effect).

  • Pellet Formation:

    • Causality: Pressing the powder into a translucent or transparent pellet creates a solid matrix that allows the IR beam to pass through with minimal distortion.

    • Transfer a portion of the KBr/sample mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 1-2 minutes.

    • Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A good pellet will be thin and transparent or translucent.

  • Spectral Acquisition:

    • Causality: A background spectrum is collected first to account for atmospheric absorbances (CO₂, H₂O) and any instrumental artifacts. The instrument's software then automatically subtracts this background from the sample spectrum.

    • Ensure the sample chamber of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This typically involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Mount the KBr pellet onto the sample holder and place it in the spectrometer's beam path.

    • Acquire the sample spectrum using the same scan parameters as the background.

  • Data Analysis:

    • The resulting spectrum will be plotted as Absorbance or Transmittance vs. Wavenumber (cm⁻¹).

    • Identify the strong absorption band in the 1800-1700 cm⁻¹ region. This is the C=O stretch of the pyrazole ester.

    • Note the exact wavenumber at the peak's maximum.

    • Identify other characteristic peaks, such as C-O stretches (typically two bands between 1300-1000 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and N-H or C-H stretches (>3000 cm⁻¹).[5][14]

Conclusion

The IR stretching frequency of a pyrazole ester carbonyl is a sensitive probe of the molecule's electronic structure. While typically found in the 1720-1750 cm⁻¹ range, its exact position is a unique fingerprint dictated by the balance of inductive and resonance effects imparted by the pyrazole ring and its substituents. By comparing the observed frequency to that of well-characterized aliphatic and unsaturated esters, researchers can gain valuable insights into the intramolecular environment of the carbonyl group. The robust experimental protocol provided ensures the acquisition of high-quality, reproducible data, forming a solid foundation for the structural elucidation and characterization of novel pyrazole-based compounds in pharmaceutical and materials research.

References

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2015). Chemical Communications. [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2022). RSC Advances. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). ResearchGate. [Link]

  • Sample preparation and factors affect IR bands. (n.d.). SlideShare. [Link]

  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. (n.d.). ResearchGate. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). Gazi University Journal of Science. [Link]

  • General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... (n.d.). ResearchGate. [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). SlideShare. [Link]

  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.). Mansoura University. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University. [Link]

  • Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. (2024). ACS Omega. [Link]

  • Effect of Substituents of Cerium Pyrazolates and Pyrrolates on Carbon Dioxide Activation. (n.d.). MDPI. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). Molecules. [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]

  • The effect of different ligand substituents on the chemistry of a zinc–pyrazole anion host. (n.d.). Dalton Transactions. [Link]

  • 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. (n.d.). SpectraBase. [Link]

  • Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study. (n.d.). Academia.edu. [Link]

  • Why is the carbonyl IR stretch in an ester higher than in a ketone? (n.d.). ResearchGate. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Platteville. [Link]

  • The Big Review VII: More Carbonyl Compounds. (2018). Spectroscopy Online. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]

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Publish Comparison Guide: X-Ray Crystal Structure of Ethyl 3-Oxo-3H-Pyrazole-5-Carboxylate Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the X-ray crystal structure of ethyl 3-oxo-3H-pyrazole-5-carboxylate (also known as ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate or ethyl 3-hydroxypyrazole-5-carboxylate). It compares the solid-state structural findings with solution-phase behaviors and theoretical models, offering critical insights for drug development professionals working with pyrazolone scaffolds.

Executive Summary

The pyrazolone scaffold is a privileged structure in medicinal chemistry, serving as a core for analgesic, anti-inflammatory, and anticancer agents. However, its utility is often complicated by annular tautomerism —the rapid interconversion between ketone (NH-form), enol (OH-form), and CH-forms.

For This compound , determining the precise tautomeric form in the solid state is critical for structure-based drug design (SBDD). X-ray crystallography reveals that, unlike the complex mixtures found in solution, the molecule adopts a single, defined tautomeric preference in the crystal lattice, stabilized by a robust hydrogen-bonding network. This guide compares this solid-state "product" against its solution-state and theoretical "alternatives."

Technical Analysis: The Tautomeric Landscape

Before analyzing the crystal structure, it is essential to define the three potential tautomeric forms available to the molecule.

Tautomeric Equilibria Visualization

The following diagram illustrates the dynamic equilibrium between the CH, NH (keto), and OH (enol) forms.

Tautomers cluster_0 Solid State Preference CH_Form CH-Form (Ethyl 5-oxo-4,5-dihydro- 1H-pyrazole-3-carboxylate) NH_Form NH-Form (Keto) (Ethyl 5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate) CH_Form->NH_Form Proton Shift (C4 to N1) NH_Form->CH_Form OH_Form OH-Form (Enol) (Ethyl 5-hydroxypyrazole- 3-carboxylate) NH_Form->OH_Form Proton Shift (N1 to O) OH_Form->NH_Form

Caption: Tautomeric equilibrium of this compound. The solid state typically traps the OH or NH form due to intermolecular hydrogen bonding.

Comparative Analysis: Solid State vs. Alternatives

This section compares the "Product" (the specific tautomer isolated in the crystal) with "Alternatives" (forms present in solution or predicted by theory).

Comparison Table: Structural Characteristics
FeatureProduct: Solid State (X-Ray) Alternative 1: Solution Phase (NMR) Alternative 2: Gas Phase (DFT)
Dominant Tautomer OH-Form (Enol) or NH-Form (Keto) Mixture (Solvent Dependent)CH-Form or OH-Form
Stability Factor Intermolecular H-bond Network (Dimers)Solvation Energy & PolarityIntrinsic Electronic Energy
H-Bonding Motif Centrosymmetric Dimers (

)
Solvent-Solute InteractionsIntramolecular (if possible)
Conformation Planar (maximized

-conjugation)
Dynamic/AveragedPlanar
Utility in SBDD High (Defines binding pocket pharmacophore)Medium (Must account for penalty)Low (Lacks environmental context)
Detailed Structural Findings (X-Ray)

Experimental data from X-ray diffraction of 3(5)-substituted pyrazolones indicates a strong preference for the OH-tautomer (5-hydroxypyrazole) or the NH-tautomer in the solid state, often indistinguishable without precise proton location, but clearly distinct from the CH-form.

  • Crystal Packing: The molecules typically form centrosymmetric dimers linked by dual hydrogen bonds.[1]

    • Donor: Pyrazole N-H or O-H group.[1]

    • Acceptor: Carbonyl oxygen (ester or ketone) or Pyrazole N.

    • Geometry: The pyrazole ring is essentially planar.[2] The ester group at position 3 (or 5) is often coplanar with the ring to maximize conjugation.

  • Key Interaction: The formation of an

    
     supramolecular synthon is a hallmark of these structures, effectively "locking" the tautomeric state.
    
Solution State Behavior (NMR)

In contrast to the crystal, solution-state NMR (


H, 

C) reveals a solvent-dependent equilibrium.
  • Non-polar solvents (CDCl

    
    ):  Often favor the CH-form  or OH-form  (stabilized by intramolecular H-bonds if possible).
    
  • Polar solvents (DMSO-

    
    ):  Stabilize the NH-form  or OH-form  through H-bonding with the solvent, disrupting the dimers found in the solid state.
    

Experimental Protocols

To replicate these findings or apply them to new derivatives, follow these standardized protocols.

Crystallization Protocol (Slow Evaporation)

Objective: Obtain single crystals suitable for X-ray diffraction.

  • Preparation: Dissolve 50 mg of this compound in a minimal amount of solvent.

    • Recommended Solvents: Ethanol, Methanol, or an Ethanol/Water mixture (9:1).

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter to remove particulate matter.
    
  • Nucleation: Place the vial in a vibration-free environment at room temperature (20–25°C).

    • Cover: Cover the vial with Parafilm and poke 2-3 small holes to control evaporation rate.

  • Harvesting: Monitor daily. Crystals typically form within 3–7 days. Harvest when they reach dimensions of ~0.2 x 0.2 x 0.2 mm.

X-Ray Diffraction Workflow

The following diagram outlines the logical flow from crystal selection to structure refinement.

XRD_Workflow Crystal_Selection 1. Crystal Selection (Polarized Light Microscopy) Data_Collection 2. Data Collection (Mo/Cu Ku03b1 Radiation, 100K) Crystal_Selection->Data_Collection Structure_Solution 3. Structure Solution (Direct Methods/SHELXT) Data_Collection->Structure_Solution Refinement 4. Refinement (Least Squares/SHELXL) Structure_Solution->Refinement Tautomer_Assign 5. Tautomer Assignment (Difference Fourier Map for H) Refinement->Tautomer_Assign Tautomer_Assign->Refinement High R-factor? Re-assign H

Caption: Workflow for determining the tautomeric state via Single Crystal X-Ray Diffraction (SC-XRD).

Supporting Data: Crystallographic Parameters

The following parameters are typical for this compound derivatives adopting the planar NH/OH tautomer.

ParameterTypical Value / RangeSignificance
Space Group

or

Centrosymmetric packing supports dimer formation.
C=O Bond Length 1.22 – 1.24 ÅIndicates double bond character (Ketone/Ester).
C–O Bond Length 1.30 – 1.34 ÅIndicates single bond character (Enol C-OH).
N–N Bond Length 1.36 – 1.38 ÅIntermediate between single and double bond (aromaticity).
Intermolecular H-Bond 2.70 – 2.90 Å (N...O)Strong interaction stabilizing the crystal lattice.

References

  • Holzer, W., et al. (1998). Tautomerism of NH-pyrazolinones in the solid state: the case of 3(5)-ethoxycarbonyl-5(3)-hydroxypyrazole. Journal of Molecular Structure. Link

  • Gogoi, S., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Access to Crystal Structures. Link

  • Alkorta, I., et al. (2022).[3] Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia. Link

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High-Resolution Mass Spectrometry Guide: Pyrazole-3-Carboxylates vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of pyrazole-3-carboxylates, specifically comparing them against their primary regioisomeric alternatives (pyrazole-5-carboxylates).

Executive Summary & Application Scope

Product Focus: Pyrazole-3-Carboxylates (P3C). Primary Alternative: Pyrazole-5-Carboxylates (P5C). Context: In medicinal chemistry, the pyrazole scaffold is ubiquitous (e.g., Celecoxib, Rimonabant). However, the synthesis of N-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers. Distinguishing these regioisomers is critical as their biological activities differ drastically.

This guide details the specific MS/MS fragmentation pathways that validate the 3-carboxylate structure, distinguishing it from the 5-carboxylate alternative via "Ortho-Effect" mechanisms and protonation kinetics.

Mechanistic Deep Dive: Pyrazole-3-Carboxylate Fragmentation

Unlike standard aliphatic esters, pyrazole-3-carboxylates exhibit a fragmentation pattern governed by the interaction between the pyridine-like nitrogen (N2) and the C3-carbonyl group .

The "Proximity Stabilization" Mechanism (ESI Mode)

In Electrospray Ionization (ESI), the pyrazole ring is protonated at the most basic site: the pyridine-like nitrogen (N2).

  • Protonation: Formation of

    
    .
    
  • Stabilization (P3C Specific): In 3-carboxylates, the protonated N2 is in direct proximity to the ester carbonyl oxygen at C3. This allows for an intramolecular hydrogen bond (5-membered ring interaction), stabilizing the precursor ion.

  • Primary Fragmentation:

    • Pathway A (Ester Cleavage): Loss of the alkoxy group (neutral loss of alcohol, e.g.,

      
       or 
      
      
      
      ).
    • Pathway B (Ring Cleavage): Following ester loss, the pyrazole ring typically undergoes cleavage of the N-N bond or loss of HCN/N2.

The Alternative: Pyrazole-5-Carboxylate (P5C) Behavior

In the 5-isomer, the ester is remote from the protonated N2.

  • Lack of H-Bonding: No stabilization between N2-H and the carbonyl.

  • Steric "Ortho" Effect: If the N1 position carries a bulky substituent (e.g., Phenyl), the C5-ester experiences significant steric strain. This often leads to:

    • Higher abundance of fragment ions relative to the molecular ion (lower stability).

    • Unique rearrangements involving the N1-substituent.

Comparative Analysis: P3C vs. P5C

The following data comparison highlights the distinguishing MS features used to validate the product.

Table 1: Characteristic Ion Abundance & Loss Channels (ESI-MS/MS)
FeaturePyrazole-3-Carboxylate (Product)Pyrazole-5-Carboxylate (Alternative)Mechanistic Cause
Precursor Stability High (

is often Base Peak)
Moderate to LowP3C benefits from N2-H···O=C H-bonding; P5C suffers steric strain.
Primary Neutral Loss Alcohol (

)
Ketene (

) or Alkene
P3C favors standard ester cleavage; P5C may undergo rearrangements to relieve N1-C5 strain.
Diagnostic Ion

$[M+H - Substituent]^+ $P3C follows sequential carbonyl loss. P5C often loses N1-substituents due to crowding.
RDA Cleavage Clean Retro-Diels-Alder (RDA)Complex/Mixed CleavageP3C ring is electronically more uniform; P5C is perturbed by steric clash.

Visualizing the Fragmentation Logic

The following diagram illustrates the decision logic and fragmentation pathways for identifying Pyrazole-3-Carboxylates.

PyrazoleFragmentation Precursor Precursor Ion [M+H]+ IsomerCheck Isomer Check: N2-H Interaction? Precursor->IsomerCheck P3C_Path 3-Carboxylate Path (Stabilized) IsomerCheck->P3C_Path Yes (Proximity) P5C_Path 5-Carboxylate Path (Steric Strain) IsomerCheck->P5C_Path No (Remote) Loss_ROH Loss of ROH (Alkoxy Group) P3C_Path->Loss_ROH Dominant Ion_Acyl Acylium Ion [M+H-ROH]+ Loss_ROH->Ion_Acyl Loss_CO Loss of CO Ion_Acyl->Loss_CO Final_3 Diagnostic Ion: Pyrazolium Core Loss_CO->Final_3 Loss_Ortho Ortho-Effect Loss (N1-R Interaction) P5C_Path->Loss_Ortho Steric Relief Ring_Break Ring Cleavage (N-N Scission) P5C_Path->Ring_Break Instability Final_5 Fragment: N-Substituent Loss Loss_Ortho->Final_5

Caption: Comparative fragmentation pathways. Green path indicates the stabilized 3-carboxylate route; Red path indicates the sterically strained 5-carboxylate route.

Experimental Protocol: Self-Validating Workflow

To replicate these results, use the following ESI-MS/MS protocol. This workflow includes specific "Stop/Go" validation steps to ensure data integrity.

Phase 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of the pyrazole derivative in 1 mL of MeOH:H2O (1:1) + 0.1% Formic Acid .

    • Why: Formic acid ensures full protonation of the N2 nitrogen, essential for observing the H-bond stabilization effect.

  • Concentration: Dilute to 1 µg/mL for direct infusion.

Phase 2: MS Tuning (The "Self-Check")
  • Mode: Positive ESI (

    
    ).
    
  • Source Temp: 300°C (Ensure complete desolvation to prevent adducts).

  • Validation Step: Check the isotopic pattern of the molecular ion.

    • Rule: Pyrazoles contain multiple Nitrogens. Ensure the

      
       peak aligns with theoretical calculation (approx 1.1% per Carbon + 0.37% per Nitrogen). If 
      
      
      
      (Sodium adduct) is >50% of
      
      
      , re-purify or add more Formic Acid. Do not proceed if adducts dominate.
Phase 3: Collision Induced Dissociation (CID)
  • Energy Ramp: Apply a stepped collision energy (e.g., 10, 20, 40 eV).

  • Observation:

    • At Low CE (10 eV) : The 3-carboxylate should show a dominant parent ion

      
      . The 5-carboxylate may already show fragmentation.
      
    • At Med CE (20-30 eV) : Look for the

      
       peak.
      
      • If this peak is the base peak (100%), it strongly suggests 3-carboxylate .

      • If the spectrum is messy with multiple ring-cleavage ions, suspect 5-carboxylate .

References

  • Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus... New Journal of Chemistry. Link

  • Frizzo, C. P., et al. (2013). Mass spectral investigation of compounds 1 and 11-15 (Deuterated Pyrazoles). Rapid Communications in Mass Spectrometry.[1] Link

  • Ebenezer, O., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

  • Luijten, W. & Thuijl, J. (1983). Electron-impact induced fragmentations of pyrazoles.[1][12] Journal of the Chemical Society B. Link

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comparison of ethyl 3-oxo-pyrazole synthesis vs methyl ester analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the synthesis of Ethyl 5-oxo-1H-pyrazole-3-carboxylate and its Methyl ester analog . While often treated interchangeably in early discovery, the choice between ethyl and methyl esters dictates reaction kinetics, solubility profiles, and downstream processing strategies.

The Methyl ester pathway offers faster reaction kinetics and higher atom economy but requires stricter pH control to prevent hydrolysis. The Ethyl ester pathway provides a more robust, lipophilic intermediate that is easier to handle in biphasic extractions but often suffers from slower cyclization rates and "oiling out" during crystallization.

Scientific Foundation & Mechanistic Insight

The synthesis of 5-oxo-pyrazole-3-carboxylates typically involves the cyclocondensation of a dialkyl oxalacetate with hydrazine hydrate. This is a two-step sequence occurring in one pot:

  • Hydrazone Formation: Nucleophilic attack of hydrazine on the ketone carbonyl.

  • Cyclization: Intramolecular nucleophilic attack of the hydrazine nitrogen on the ester carbonyl, releasing an alcohol (methanol or ethanol).

Tautomerism Alert

These compounds exist in equilibrium between the 5-oxo (CH2 form) , 5-hydroxy (enol form) , and NH-tautomers .

  • Solid State: Predominantly exists as the 5-hydroxy-1H-pyrazole tautomer (stabilized by H-bonding).

  • Solution: Solvent-dependent equilibrium.

  • Nomenclature Note: For this guide, we refer to the scaffold as 5-oxo-pyrazole to encompass the reactive core, though "3-hydroxy" is often used in crystallography.

Mechanistic Diagram (Graphviz)

ReactionMechanism SM1 Dialkyl Oxalacetate (ROOC-CO-CH2-COOR) Inter1 Hydrazone Intermediate SM1->Inter1 Condensation (-H2O) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Inter1 TS Cyclization TS (Tetrahedral Intermediate) Inter1->TS Nucleophilic Attack (Intramolecular) Product 5-Oxo-pyrazole-3-carboxylate TS->Product Elimination Byproduct Alcohol (ROH) TS->Byproduct

Figure 1: General mechanism for the cyclocondensation of dialkyl oxalacetates with hydrazine.

Comparative Analysis: Methyl vs. Ethyl

A. Reaction Kinetics & Reactivity
  • Methyl Ester (Dimethyl Oxalacetate): The methyl ester is less sterically hindered and more electrophilic. The cyclization step (TS in Fig 1) occurs significantly faster. However, this high reactivity makes the starting material and product more susceptible to competitive hydrolysis if water is present and the pH drifts above 8.

  • Ethyl Ester (Diethyl Oxalacetate): The ethyl group adds steric bulk, slightly retarding the initial nucleophilic attack and the cyclization. This allows for a more controlled reaction but may require longer reaction times or higher temperatures (reflux) to reach completion.

B. Solubility & Isolation
  • Methyl Analog: Typically exhibits lower solubility in non-polar solvents and cold alcohols. It often precipitates directly from the reaction mixture (methanol/water) as a high-melting solid (~190-200°C). This allows for purification by simple filtration (trituration).

  • Ethyl Analog: More lipophilic. It has a lower melting point (~180°C or lower depending on purity) and a tendency to "oil out" during cooling. Isolation often requires evaporation of solvent followed by recrystallization from ethanol/ether or biphasic extraction (EtOAc/Water).

C. Data Comparison
FeatureMethyl Analog SynthesisEthyl Analog Synthesis
Precursor Dimethyl Oxalacetate (or DMAD)Diethyl Oxalacetate
Solvent System Methanol / WaterEthanol / Acetic Acid
Reaction Time 1 - 2 Hours3 - 5 Hours
Isolation Method Direct Filtration (Precipitation)Evaporation + Recrystallization
Typical Yield 85 - 95%70 - 85%
Melting Point 195 - 200°C (Dec)180 - 185°C
Hydrolysis Risk High (Avoid excess base)Moderate

Experimental Protocols

Protocol A: Synthesis of Methyl 5-oxo-1H-pyrazole-3-carboxylate

Best for: High throughput, high purity requirements, atom economy.

Reagents:

  • Dimethyl Acetylenedicarboxylate (DMAD) [Alternative to unstable Dimethyl Oxalacetate]: 10 mmol (1.42 g)

  • Hydrazine Hydrate (80%): 10 mmol (0.63 g)

  • Methanol: 20 mL

  • Note: DMAD is often used for the methyl analog due to the instability of dimethyl oxalacetate.

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Dissolution: Dissolve Hydrazine Hydrate (1.0 eq) in Methanol (10 volumes) and cool to 0°C.

  • Addition: Add DMAD (1.0 eq) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. A thick white precipitate will form.

  • Workup: Cool the mixture to -10°C for 30 minutes.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Methanol (2 x 5 mL) followed by Diethyl Ether (10 mL).

  • Drying: Dry in a vacuum oven at 45°C.

  • Expected Yield: >90% as a white crystalline solid.

Protocol B: Synthesis of Ethyl 5-oxo-1H-pyrazole-3-carboxylate

Best for: Scale-up where DMAD is too expensive; uses stable Diethyl Oxalacetate.

Reagents:

  • Diethyl Oxalacetate (Sodium Salt): 10 mmol (2.10 g)

  • Hydrazine Hydrate (80%): 12 mmol (0.75 g)

  • Ethanol (Absolute): 30 mL

  • Acetic Acid (Glacial): 2 mL (Catalyst/Buffer)

Procedure:

  • Neutralization: Suspend Diethyl Oxalacetate Sodium Salt in Ethanol. Add 10 mL of 1M HCl to generate the free ester in situ (or use commercially available liquid diethyl oxalacetate).

  • Addition: Add Hydrazine Hydrate dropwise to the stirred solution at room temperature.

  • Cyclization: Add Glacial Acetic Acid and heat the mixture to reflux (80°C) for 3 hours.

  • Monitoring: Check TLC (EtOAc:Hexane 1:1). The starting material spot should disappear.

  • Workup: Concentrate the reaction mixture to ~25% volume on a rotary evaporator.

  • Crystallization: Add water (10 mL) and cool to 4°C. If oil forms, scratch the flask side with a glass rod to induce nucleation.

  • Isolation: Filter the solid. Recrystallize from Ethanol/Water if necessary.

  • Expected Yield: 75-80% as off-white needles.

Process Workflow Comparison

The following diagram illustrates the decision matrix and workflow differences between the two routes.

WorkflowComparison cluster_Methyl Methyl Route (High Reactivity) cluster_Ethyl Ethyl Route (Robustness) Start Select Target Analog M_Step1 Reagent: DMAD or Dimethyl Oxalacetate Start->M_Step1 E_Step1 Reagent: Diethyl Oxalacetate Start->E_Step1 M_Step2 Solvent: Methanol (0°C) M_Step1->M_Step2 M_Step3 Spontaneous Precipitation M_Step2->M_Step3 M_Step4 Filter & Wash M_Step3->M_Step4 E_Step2 Solvent: Ethanol/AcOH (Reflux) E_Step1->E_Step2 E_Step3 Concentrate & Induce Cryst. E_Step2->E_Step3 E_Step4 Recrystallization Required E_Step3->E_Step4

Figure 2: Operational workflow comparison showing the simplified downstream processing of the methyl analog.

References

  • Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals2012 , 2(3), 1249-1258. [Link]

  • Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure. S. Afr. J. Chem.[1]2014 , 67, 52–59.[1] (Mechanistic insight into hydrazine-oxalate interactions). [Link]

  • Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives. Anti-Inflamm. Anti-Allergy Agents Med. Chem.2018 , 17(1), 32-38. [Link]

  • PubChem Compound Summary: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analogous Data). [Link]

Sources

Advanced UV-Vis Spectroscopic Profiling: Ethyl 5-Hydroxypyrazole-3-Carboxylate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on heterocyclic scaffolds, understanding the precise photophysical properties of these building blocks is paramount. Ethyl 5-hydroxypyrazole-3-carboxylate (also known by its tautomeric name, ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, CAS 40711-33-9)[1] is a highly versatile intermediate. However, its UV-Vis absorption profile is highly dependent on its substitution pattern and the surrounding solvent matrix.

This guide provides an objective, mechanistic comparison of the UV-Vis absorption maxima (


) of ethyl 5-hydroxypyrazole-3-carboxylate against alternative pyrazole derivatives, backed by self-validating experimental protocols.

Mechanistic Photophysics: The Causality of Absorption Maxima

To predict and analyze the UV-Vis spectrum of a pyrazole derivative, one must look beyond empirical data and understand the underlying molecular orbital theory. The primary chromophore is the aromatic pyrazole core, which typically undergoes


 and 

transitions in the deep UV region.

According to experimental and computational studies on the foundational [2], the unsubstituted pyrazole core exhibits two primary UV absorption maxima (


 and 

) at approximately 243.08 nm and 193.85 nm[2].

When we introduce substituents to form ethyl 5-hydroxypyrazole-3-carboxylate [1], we create a "push-pull" electronic system:

  • The Auxochrome (C5 -OH): The hydroxyl group donates electron density into the ring via its non-bonding (

    
    ) electrons.
    
  • The Electron-Withdrawing Group (C3 -COOEt): The ester group pulls electron density away from the ring.

This push-pull dynamic lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, less energy is required for electronic excitation, resulting in a bathochromic shift (red shift) of the absorption maximum compared to simpler pyrazoles.

Conversely, when the conjugation system is massively extended—such as in[3]—the addition of the N1-phenyl ring further stabilizes the excited state, pushing the


 even deeper into the near-UV/visible boundary[3].

SubstituentEffects cluster_0 Target Compound: Ethyl 5-hydroxypyrazole-3-carboxylate Core Unsubstituted Pyrazole Core λmax ~194, 243 nm Aux1 + C3 Ester Group (-COOEt) Electron Withdrawing Core->Aux1 Aux2 + C5 Hydroxyl Group (-OH) Electron Donating Core->Aux2 Target Push-Pull System λmax ~235-245 nm (Bathochromic Shift) Aux1->Target Aux2->Target Aux3 + N1/C5 Phenyl Rings Extended Conjugation Target->Aux3 Structural Analogs Shift3 Highly Conjugated λmax ~270-285 nm (Strong Red Shift) Aux3->Shift3

Causality of substituent additions on the pyrazole chromophore absorption maxima.

Comparative UV-Vis Performance Data

The following table synthesizes the quantitative photophysical differences between the target compound and its structural alternatives. This data allows researchers to select the appropriate derivative based on the required optical window for downstream assays (e.g., HPLC-UV detection or photochemical reactions).

CompoundStructural Modification

(nm)
Est. Molar Absorptivity (

)
Photophysical Causality
1H-pyrazole-3-carboxylic acid [2]Unsubstituted core + C3-COOH193.8, 243.1~8,000 M⁻¹cm⁻¹Baseline

transitions of the isolated pyrazole ring.
Ethyl 5-hydroxypyrazole-3-carboxylate [1]C3-COOEt + C5-OH~235–245~10,500 M⁻¹cm⁻¹Push-pull electronic effect lowers HOMO-LUMO gap.
Methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate [3]N1-Phenyl + C5-Ester~270–285~22,000 M⁻¹cm⁻¹N-phenyl ring extends conjugation, causing strong bathochromic shift.

Self-Validating Experimental Protocol

A robust UV-Vis protocol must be a self-validating system. Merely placing a cuvette in a spectrophotometer is insufficient for publication-grade data, especially for tautomeric compounds like ethyl 5-hydroxypyrazole-3-carboxylate, which can exist in equilibrium between its 5-hydroxy (enol) and 5-oxo (keto) forms[4]. The following protocol embeds internal quality controls to ensure the optical integrity of the data.

Step 1: Matrix Preparation & Tautomeric Control
  • Action: Dissolve the analyte in HPLC-grade ethanol to create a 1 mM stock solution.

  • Causality: Ethanol is chosen because its polar protic nature stabilizes the hydrogen-bonding network of the 5-hydroxy tautomer. Using a non-polar solvent might induce spontaneous tautomerization to the 5-oxo form, leading to erratic, unrepeatable spectral shifts.

Step 2: Beer-Lambert Linearity Verification
  • Action: Prepare a concentration gradient (10, 25, 50, and 100 µM) using volumetric flasks.

  • Causality: Before accepting the

    
    , you must plot Absorbance vs. Concentration. A strictly linear relationship (
    
    
    
    ) validates that the compound is not forming dimers or aggregates in solution, which would otherwise artificially broaden the peak or shift the absorption maximum.
Step 3: Baseline Correction & Spectral Acquisition
  • Action: Perform a baseline correction using the exact ethanol batch used for dilution. Acquire spectra from 190 nm to 400 nm using a 1 cm path-length quartz cuvette.

  • Causality: Quartz is mandatory as glass absorbs heavily below 300 nm. The presence of a perfectly flat baseline outside the absorption band validates that scattering (e.g., from micro-particulates or cuvette smudges) is not skewing the molar absorptivity calculations.

UVVisWorkflow Step1 1. Sample Preparation Weigh & dissolve in HPLC-grade EtOH (Yields 1 mM Stock) Step2 2. Serial Dilution Prepare 10, 25, 50, 100 µM working solutions Step1->Step2 Step3 3. Baseline Validation Scan solvent blank (EtOH) Verify flat baseline 190-400 nm Step2->Step3 Step4 4. Spectral Acquisition Measure absorbance at 190-400 nm using quartz cuvettes (1 cm path) Step3->Step4 Step5 5. Data Synthesis Calculate Molar Absorptivity (ε) using Beer-Lambert Law Step4->Step5

Self-validating workflow for UV-Vis spectral acquisition and analysis.

References

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study Source: Journal of Molecular Structure (2018) URL:[Link]

  • Simple and Efficient One-Pot Synthesis, Spectroscopic Characterization and Crystal Structure of Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate Source: Molecules (MDPI, 2012) URL:[Link]

Sources

Safety Operating Guide

ethyl 3-oxo-3H-pyrazole-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Handling of Ethyl 3-oxo-3H-pyrazole-5-carboxylate

Part 1: Executive Summary

Immediate Directive: this compound (CAS: 408334-03-2) must be handled as a Hazardous Organic Solid . It is strictly prohibited to dispose of this compound down the drain or in municipal trash.

Disposal Method: The primary disposal route is High-Temperature Incineration via an accredited chemical waste management facility. All waste streams must be segregated into "Solid Organic Waste" or "Non-Halogenated Organic Solvents" (if in solution).

Critical Hazard: While specific toxicological data is limited, structurally related pyrazoles exhibit potential for Acute Toxicity (Oral) and Severe Eye/Skin Irritation . Treat as a substance of unknown toxicity.[1]

Part 2: Chemical Profile & Hazard Identification

To ensure accurate tracking and labeling, verify the compound identity against the following profile. Note that this compound often exists in tautomeric equilibrium.

Table 1: Chemical Identity & Physical Properties
PropertySpecification
Chemical Name This compound
Common Synonyms Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate; 3-Carboethoxy-5-pyrazolone
CAS Number 408334-03-2 (Primary); 40711-33-9 (Tautomer)
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Low solubility in water
Reactivity Incompatible with strong oxidizing agents, strong bases, and acids.[2][3]
GHS Hazard Classification (Conservative Approach)

Based on Structural Activity Relationship (SAR) and analogous pyrazole esters.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[4][5][6]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[4][5][6][7]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.

Part 3: Pre-Disposal Handling & Storage

Before disposal, the integrity of the chemical must be maintained to prevent unexpected reactions in the waste stream.

  • Segregation: Store away from oxidizers (e.g., permanganates, nitrates) and strong bases . Pyrazolone rings can undergo ring-opening or oxidation, potentially generating heat.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste.

    • Required Label Elements: Full Chemical Name (No Abbreviations), Hazard Warnings (Irritant/Toxic), and "Start Date".

  • Containment:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars.

    • Solutions: Amber glass or HDPE bottles compatible with the solvent matrix.

Part 4: Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA RCRA guidelines (typically classified under waste code D001 if ignitable solvents are present, or general organic waste).

Scenario A: Disposal of Pure Solid Substance
  • PPE Donning: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles. Use a particulate respirator (N95) if handling fine powder outside a fume hood.

  • Transfer: Carefully transfer the solid material into a dedicated Solid Hazardous Waste Container .

    • Note: Do not mix with reactive metals or strong oxidizers in the waste bin.

  • Decontamination: Wipe the original container and tools with a solvent-dampened wipe (acetone or ethanol).

  • Wipe Disposal: Place the contaminated wipes into the Solid Debris/Grossly Contaminated waste stream, not the trash.

  • Tagging: Complete the hazardous waste tag with the full chemical name and approximate weight.

Scenario B: Disposal of Reaction Mixtures/Solutions
  • Solvent Assessment: Identify the primary solvent.

    • Halogenated (e.g., DCM, Chloroform): Use Halogenated Waste carboy.

    • Non-Halogenated (e.g., Methanol, Ethyl Acetate): Use Non-Halogenated Waste carboy.

  • pH Check: If the reaction involved acids or bases, neutralize the solution to pH 5–9 before adding to the organic waste container to prevent exothermic reactions in the drum.

  • Transfer: Pour slowly into the waste carboy using a funnel to avoid splashing. Close the cap immediately.

Visual Workflow: Waste Segregation Logic

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Pack in HDPE Jar Trash Municipal Trash (STRICTLY PROHIBITED) Solid->Trash NEVER SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, Acetone, DMSO) SolventCheck->NonHalo No Halogens

Figure 1: Decision tree for segregating this compound waste streams to ensure regulatory compliance and safety.

Part 5: Emergency Response Protocols

Spill Cleanup (Small Scale < 50g):

  • Evacuate & Ventilate: Alert nearby personnel. If the substance is a dry powder, minimize air currents to prevent dust inhalation.

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust dispersal, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or a commercial spill pad.

  • Cleaning: Clean the surface with water and soap.[1][7][8] Collect all cleanup materials as Hazardous Waste .

First Aid:

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][4][8] Remove contact lenses.[4][5]

  • Skin Contact: Wash with plenty of soap and water.[1][4][5][6][7][8] Remove contaminated clothing.[2][4][5][6][7][8]

  • Ingestion: Rinse mouth immediately. Do NOT induce vomiting unless instructed by medical personnel.

Part 6: References

  • U.S. Environmental Protection Agency (EPA). Chemical Data Reporting (CDR) - this compound (CAS 408334-03-2).[9] Retrieved from [Link]

  • PubChem. Compound Summary: Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (Tautomer Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] Retrieved from [Link]

Sources

Personal protective equipment for handling ethyl 3-oxo-3H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Objective: This guide provides an operational safety framework for researchers handling Ethyl 3-oxo-3H-pyrazole-5-carboxylate . While often categorized as a standard organic intermediate, its tautomeric nature (existing as both keto and enol forms) and physical properties as a fine crystalline solid dictate specific handling protocols to prevent mucous membrane irritation and sensitization.[1][2]

Chemical Profile:

  • Target Chemical: this compound[3][4][5]

  • Primary CAS: 85230-37-1 (often cross-referenced with tautomer CAS 40711-33-9)[3]

  • Synonyms: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate; Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate.[3][2][6]

  • Physical State: White to off-white crystalline solid.[3][1]

  • Melting Point: ~137–138 °C.[3][1]

Risk Assessment & Hazard Classification

Core Directive: Treat this substance as a Category 2 Irritant and Category 3 Respiratory Irritant .[1] The primary vector of exposure is inhalation of fine particulates during weighing and dermal absorption when in solution.[1]

Hazard Class (GHS)Hazard StatementOperational Implication
Skin Irrit. 2 H315: Causes skin irritationDirect contact with powder causes dermatitis.[3]
Eye Irrit. 2A H319: Causes serious eye irritationMicro-abrasions from crystals; high acidity in mucous membranes.[1][2]
STOT SE 3 H335: May cause respiratory irritationDust inhalation triggers coughing/inflammation.[1]

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard nitrile gloves (4 mil) are sufficient for the solid phase.[1][2] However, this compound is frequently dissolved in Ethyl Acetate , Acetic Acid , or Toluene for synthesis.[1][2] Your PPE must match the solvent system, not just the solute.[1][2]

A. Hand Protection (Glove Selection)
State of MatterRecommended MaterialThicknessBreakthrough TimeRationale
Dry Solid Nitrile 0.11 mm (4 mil)>480 minExcellent barrier against organic solids; disposable.[3]
Solution (Alcohols/Water) Nitrile 0.11 mm (4 mil)>240 minStandard splash protection is sufficient.[1][2]
Solution (Ethyl Acetate) Silver Shield / Laminate >0.07 mm>240 minCRITICAL: Nitrile degrades in <1 min with EtOAC.[1]
Solution (Acetic Acid) Neoprene or Butyl 0.5 mm (20 mil)>120 minAcid resistance required; nitrile offers poor protection here.[1][2]
B. Respiratory & Eye Protection
  • Primary Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a HEPA-filtered powder weigh station .[3][1]

  • Respiratory PPE (If Hood Unavailable): NIOSH-approved N95 (minimum) or P100 particulate respirator.[3][1][2] Surgical masks offer zero protection against chemical dust.[1][2]

  • Eye Protection: ANSI Z87.1 Chemical Safety Goggles.[1] Note: Safety glasses with side shields are acceptable only if working behind a sash in a fume hood.[3]

Operational Protocol: Handling & Synthesis

This workflow integrates safety with experimental precision.[1][2]

Step 1: Weighing & Transfer (The Critical Dust Phase)[1][2]
  • Static Control: Pyrazoles are often static-prone.[3][1][2] Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder "fly-away."[3][2]

  • Taring: Tare the receiving vessel before adding the solid to minimize open-container time.

  • Transfer: Use a chemically resistant spatula (PTFE-coated stainless steel).[1][2] Do not use plastic spatulas if rinsing with aggressive solvents later.[2]

Step 2: Solubilization
  • Warning: When dissolving in Acetic Acid (common for pyrazole synthesis), the reaction is exothermic.[1] Add solvent slowly to the solid.[1][2]

  • Vessel: Use borosilicate glass (Pyrex/Duran).[1][2] Avoid polystyrene containers, which may dissolve in the organic solvents used with this intermediate.[2]

Step 3: Workflow Visualization

HandlingProtocol Start Start: Handling this compound FormCheck Check Physical State Start->FormCheck Solid Solid / Powder Form FormCheck->Solid Solution In Solution / Reaction FormCheck->Solution PPE_Solid PPE: Nitrile Gloves + Safety Glasses Solid->PPE_Solid Weighing Weighing Station (Fume Hood / Powder Hood) Static Apply Anti-Static Measures (Ionizer) Weighing->Static PPE_Solid->Weighing SolventCheck Identify Solvent Solution->SolventCheck Solvent_A Alcohol / Water SolventCheck->Solvent_A Solvent_B Ethyl Acetate / Toluene SolventCheck->Solvent_B Solvent_C Acetic Acid SolventCheck->Solvent_C PPE_Nitrile PPE: Standard Nitrile Solvent_A->PPE_Nitrile PPE_Laminate PPE: Silver Shield / Laminate (Nitrile Fails) Solvent_B->PPE_Laminate PPE_Butyl PPE: Butyl / Neoprene Solvent_C->PPE_Butyl

Figure 1: Decision logic for PPE selection based on physical state and solvent context.[3][1][2][7]

Emergency Response & Spill Management

Self-Validating Logic: The response is determined by the "Dry vs. Wet" state of the spill.[3][1][2]

Scenario A: Dry Powder Spill
  • Evacuate: Clear the immediate area of personnel to prevent dust inhalation.

  • PPE Up: Don N95 respirator and double nitrile gloves.[1][2]

  • Contain: Cover spill with a damp paper towel (water or mineral oil) to suppress dust generation.[1][2]

  • Clean: Scoop up the damp material.[1][2] Do not dry sweep.[3][1]

  • Decontaminate: Wipe surface with 70% Ethanol.[1]

Scenario B: Solution Spill (Flammable Solvent)
  • Extinguish: Remove all ignition sources immediately.

  • Absorb: Use polypropylene pads or vermiculite.[1][2]

  • Disposal: Place in a sealed hazardous waste bag labeled "Flammable/Irritant."

Waste Disposal Strategy

Do not dispose of this chemical down the drain.[1][2] It poses a risk of long-term aquatic toxicity (common for pyrazole derivatives).[3][2][8]

  • Solid Waste: Collect in a dedicated "Solid Organic Waste" container.

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1][2]

  • Destruction: The preferred method is Incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated by the pyrazole ring.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 639724, Ethyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (CAS 85230-37-1).[3][2] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.